Metolcarb
Description
This compound is a carbamate ester. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an acaricide and an agrochemical. It is functionally related to a methylcarbamic acid and a m-cresol.
This compound is a synthetic carbamate ester compound and acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a colorless crystalline solid, and exposure occurs by inhalation, ingestion, or contact.
This compound is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)
structure
pesticide; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl) N-methylcarbamate | |
|---|---|---|
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InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) | |
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InChI Key |
VOEYXMAFNDNNED-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC | |
| Source | PubChem | |
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Molecular Formula |
C9H11NO2 | |
| Record name | METOLCARB | |
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DSSTOX Substance ID |
DTXSID8057938 | |
| Record name | Metolcarb | |
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Molecular Weight |
165.19 g/mol | |
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Physical Description |
Metolcarb is a colorless crystalline solid. Metolcarb is an insecticide for the control of rice leafhoppers, planthoppers, codling moth, citrus mealybug, onion thrips, fruit flies, bollworms and aphids. Not registered as a pesticide in the U.S. (EPA, 1998), Colorless solid; [HSDB] | |
| Record name | METOLCARB | |
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Solubility |
2.6 g/l water at 30 °C, Soluble in polar organic solvents (eg, cyclohexanone 790 g/kg at 30 °C, xylene 100 g/kg at 30 °C), Sparingly soluble in non-polar solvents, 880 g/kg methanol at room temperature | |
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Vapor Pressure |
1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 1X10-5 mm Hg at 25 °C | |
| Record name | METOLCARB | |
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Color/Form |
Colorless crystalline solid | |
CAS No. |
1129-41-5 | |
| Record name | METOLCARB | |
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Melting Point |
169 to 171 °F (EPA, 1998), 76-77 °C | |
| Record name | METOLCARB | |
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| Record name | METOLCARB | |
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Foundational & Exploratory
Metolcarb chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolcarb, a carbamate insecticide, has been utilized in agricultural applications for the control of a variety of pests. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for the determination of its key properties, based on internationally recognized guidelines, are presented. Furthermore, this document elucidates the metabolic pathways of this compound and provides a comprehensive understanding of its biological interactions. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized through detailed diagrams.
Chemical Structure and Identification
This compound, chemically known as (3-methylphenyl) N-methylcarbamate, is a carbamate ester.[1][2] Its structure consists of a methylcarbamic acid moiety esterified with m-cresol.
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Chemical Formula : C₉H₁₁NO₂[3]
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Molecular Weight : 165.19 g/mol [4]
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IUPAC Name : (3-methylphenyl) N-methylcarbamate[5]
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CAS Number : 1129-41-5
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Synonyms : m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its environmental fate and biological activity. A summary of these properties is provided in the table below.
| Property | Value | Reference(s) |
| Physical State | Colorless crystalline solid | |
| Melting Point | 74-77 °C | |
| Boiling Point | 293.03 °C (estimate) | |
| Vapor Pressure | 0.000358 mmHg at 25°C | |
| Water Solubility | 2600 mg/L at 30°C | |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.7 |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on OECD guidelines.
Melting Point Determination (OECD Guideline 102)
The melting point of this compound can be determined using the capillary tube method.
Methodology:
-
A small, finely powdered sample of this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in a heated bath or a metal block of a melting point apparatus.
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The temperature is raised at a slow, controlled rate.
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The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.
Boiling Point Determination (OECD Guideline 103)
The boiling point of this compound can be determined using the dynamic method.
Methodology:
-
The vapor pressure of the substance is measured at various temperatures.
-
The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.
-
A graph of vapor pressure versus temperature is plotted, and the boiling point at standard atmospheric pressure is extrapolated.
Vapor Pressure Determination (OECD Guideline 104)
The vapor pressure of this compound can be determined using the gas saturation method.
Methodology:
-
A stream of an inert gas is passed over the substance at a known flow rate and temperature, allowing the gas to become saturated with the vapor of the substance.
-
The amount of substance transported by the gas is determined by trapping and quantifying it.
-
The vapor pressure is calculated from the amount of substance transported and the volume of gas used.
Water Solubility Determination (OECD Guideline 105)
The water solubility of this compound can be determined using the column elution method.
Methodology:
-
A column is packed with an inert support material coated with an excess of this compound.
-
Water is passed through the column at a slow, constant rate.
-
The concentration of this compound in the eluate is determined periodically until it becomes constant, indicating saturation.
-
The water solubility is the mean of the concentrations from at least five consecutive samples.
Octanol-Water Partition Coefficient (log Kₒw) Determination (OECD Guideline 117)
The octanol-water partition coefficient of this compound can be determined using the High-Performance Liquid Chromatography (HPLC) method.
Methodology:
-
A reversed-phase HPLC column is used with a mobile phase of a water/organic solvent mixture.
-
A series of reference compounds with known log Kₒw values are injected, and their retention times are measured.
-
A calibration curve of log (retention time) versus log Kₒw is constructed.
-
This compound is injected under the same conditions, and its retention time is measured.
-
The log Kₒw of this compound is determined by interpolation from the calibration curve.
Synthesis of this compound
This compound is synthesized via the reaction of 3-methylphenol (m-cresol) with methyl isocyanate.
Caption: Synthesis workflow for this compound.
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
Signaling Pathway:
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synapse, resulting in continuous stimulation of postsynaptic receptors and disruption of normal nerve function.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on AChE can be quantified using a colorimetric assay based on Ellman's reagent.
Methodology:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
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Acetylcholinesterase enzyme solution.
-
This compound solutions of varying concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and AChE enzyme solution to each well.
-
Add the this compound solutions (or solvent control) to the respective wells and pre-incubate.
-
Initiate the reaction by adding the ATCI substrate solution.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of AChE activity).
-
Metabolism of this compound
This compound undergoes metabolic transformation in organisms such as mammals, insects, and plants. The primary metabolic pathways involve hydroxylation and subsequent conjugation.
Metabolic Pathway:
Caption: Generalized metabolic pathway of this compound.
Phase I metabolism, primarily mediated by cytochrome P450 enzymes, introduces hydroxyl groups onto the N-methyl group or the aromatic ring. In Phase II, these hydroxylated metabolites are conjugated with endogenous molecules like glucuronic acid or sulfate by transferase enzymes, increasing their water solubility and facilitating their excretion from the body.
Analytical Methods
The determination of this compound residues in environmental and biological samples is typically performed using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for HPLC Analysis:
Caption: Typical workflow for the analysis of this compound by HPLC.
A common method involves reversed-phase HPLC separation followed by post-column derivatization. After separation on a C18 column, this compound is hydrolyzed to methylamine, which then reacts with o-phthalaldehyde (OPA) and a thiol to form a highly fluorescent derivative that can be sensitively detected.
Environmental Fate and Degradation
This compound can be degraded in the environment through various processes, including hydrolysis and microbial degradation. Hydrolysis is more rapid under alkaline conditions. The degradation of this compound can lead to the formation of several by-products.
Degradation Pathway:
Caption: Simplified degradation pathway of this compound.
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The synthesis, mechanism of action as a cholinesterase inhibitor, metabolic fate, and analytical procedures have been thoroughly described. The information presented herein serves as a valuable resource for researchers, scientists, and professionals in the fields of drug development, toxicology, and environmental science who are engaged in work related to this compound or other carbamate compounds.
References
Metolcarb's Mechanism of Action as a Cholinesterase Inhibitor: A Technical Guide
Abstract
Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide that exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] This technical guide provides an in-depth examination of the molecular mechanism by which this compound inhibits AChE. It details the reversible carbamylation of the enzyme's active site, presents kinetic data for analogous carbamate compounds, and outlines a standard experimental protocol for assessing cholinesterase inhibition.
Introduction to this compound and Acetylcholinesterase
This compound, also known as MTMC, is a synthetic carbamate ester used to control a variety of sucking insects on crops like rice and cotton.[1][2] Its efficacy as an insecticide is derived from its function as a potent, reversible inhibitor of acetylcholinesterase (EC 3.1.1.7).[1][3]
Acetylcholinesterase is a serine hydrolase that plays an essential role in neurotransmission. It is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid within the synaptic cleft. This action terminates the nerve impulse, allowing the neuron to return to its resting state. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can cause a cholinergic crisis characterized by symptoms such as salivation, lacrimation, muscle twitching, and, at high doses, respiratory arrest and death.
Core Mechanism of Cholinesterase Inhibition by this compound
Like other carbamate inhibitors, this compound's mechanism of action is a multi-step process involving the formation of a transient covalent bond with the acetylcholinesterase enzyme. This process is fundamentally different from the effectively irreversible inhibition caused by organophosphates. The inhibition by carbamates is reversible because the carbamoylated enzyme can be hydrolyzed to regenerate the active enzyme.
The process can be broken down into two primary phases:
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Reversible Binding and Carbamylation: this compound first binds non-covalently to the active site of AChE, forming a Michaelis-Menten-like complex. Subsequently, the methylcarbamoyl moiety of this compound is transferred to the hydroxyl group of the catalytic serine residue in the active site. This reaction forms a carbamoylated enzyme and releases the leaving group, m-cresol.
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Slow Decarbamoylation (Hydrolysis): The carbamoylated enzyme is relatively stable but can be hydrolyzed by water. This decarbamoylation step is significantly slower than the deacetylation that occurs when ACh is the substrate. The slow rate of this regeneration effectively sequesters the enzyme in an inactive state, leading to the inhibition of its primary function.
The diagram below illustrates this signaling pathway.
Caption: Mechanism of AChE inhibition by this compound.
Quantitative Analysis of Inhibitory Activity
| Compound | Enzyme Source | IC₅₀ (µM) | Reference |
| Bendiocarb | Rat Brain AChE | ~1 | |
| Propoxur | Rat Brain AChE | >1 | |
| Aldicarb | Rat Brain AChE | >1 | |
| Carbaryl | Rat Brain AChE | ~17 |
This data is for comparative purposes only and does not represent the specific values for this compound.
Experimental Protocol: Colorimetric Cholinesterase Inhibition Assay
The most widely used method for determining the inhibitory activity of compounds like this compound is the spectrophotometric method developed by Ellman. This assay is robust, reliable, and suitable for high-throughput screening.
Principle of the Assay
The assay measures the activity of AChE by monitoring the production of thiocholine. Acetylthiocholine (ATCI), a synthetic substrate, is hydrolyzed by AChE into thiocholine and acetate. The produced thiocholine reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation is measured at 412 nm and is directly proportional to AChE activity. The presence of an inhibitor like this compound reduces the rate of this reaction.
Materials and Reagents
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Acetylcholinesterase (AChE), e.g., from electric eel or human recombinant
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This compound (or other test inhibitor)
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Acetylthiocholine iodide (ATCI), substrate
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5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
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Phosphate Buffer (e.g., 0.1 M, pH 8.0)
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Solvent for inhibitor (e.g., DMSO)
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96-well clear flat-bottom microplates
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Microplate reader capable of measuring absorbance at 412 nm
Experimental Workflow
The following diagram outlines the typical workflow for the Ellman assay.
Caption: Experimental workflow for the Ellman's colorimetric assay.
Step-by-Step Procedure
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and AChE in 0.1 M phosphate buffer (pH 8.0). Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit the enzyme (typically ≤1%).
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Assay Setup: In a 96-well plate, add the reagents in the following order:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
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10 µL of the this compound solution at various concentrations (or solvent for the 100% activity control).
-
Set up a "blank" well containing all reagents except the enzyme to correct for non-enzymatic substrate hydrolysis.
-
-
Enzyme Addition: Add 20 µL of the AChE solution to all wells except the blank.
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Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., for 5-10 minutes).
Data Analysis
-
Calculate Reaction Rate: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100% Where V_inhibitor is the reaction rate in the presence of this compound and V_control is the rate of the 100% activity control (with solvent only).
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined from the resulting dose-response curve by identifying the concentration that produces 50% inhibition.
Conclusion
This compound functions as a potent neurotoxin by reversibly inhibiting acetylcholinesterase. Its mechanism follows the classic carbamate model of forming a transiently stable, carbamoylated enzyme that is slow to hydrolyze. This leads to an accumulation of acetylcholine in the synapse, disrupting normal nerve function. The inhibitory potency of this compound can be precisely quantified using established in vitro methods, such as the Ellman assay, which provides a foundational tool for further research into the kinetics and toxicology of this and other carbamate compounds.
References
An In-depth Technical Guide to the Synthesis and Manufacturing of Metolcarb
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolcarb, chemically known as 3-methylphenyl N-methylcarbamate, is a carbamate insecticide effective against a range of agricultural pests. This technical guide provides a comprehensive overview of the primary synthesis and manufacturing processes of this compound. Detailed experimental protocols for the two main industrial routes—the methyl isocyanate (MIC) pathway and the m-tolyl chloroformate pathway—are presented, along with a discussion of the underlying chemical principles. Quantitative data, where available, is summarized for comparative analysis. Furthermore, this guide includes detailed visualizations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the manufacturing process.
Introduction
This compound is a carbamate ester that functions as a cholinesterase inhibitor, leading to the disruption of the nervous system in insects.[1] Its synthesis relies on the formation of a carbamate linkage with 3-methylphenol (m-cresol). The manufacturing of this compound is primarily achieved through two established synthetic routes: the direct reaction of m-cresol with methyl isocyanate (MIC) and a two-step process involving the synthesis of m-tolyl chloroformate from m-cresol and phosgene, followed by a reaction with methylamine. The choice of a particular route in an industrial setting often depends on factors such as the availability and cost of starting materials, safety considerations, and environmental regulations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | 76-77 °C |
| Boiling Point | 293.03 °C (estimated) |
| Water Solubility | 2.6 g/L at 20 °C |
| LogP (Octanol-Water Partition Coefficient) | 1.8 |
Synthesis of this compound: A Tale of Two Routes
The industrial production of this compound is dominated by two synthetic strategies. The following sections provide a detailed examination of each route, including reaction mechanisms and experimental protocols.
Route 1: The Methyl Isocyanate (MIC) Pathway
The reaction of m-cresol with methyl isocyanate is the most direct and widely used industrial method for the synthesis of this compound. This reaction is an example of a nucleophilic addition of an alcohol (m-cresol) to an isocyanate. The reaction is often catalyzed by a tertiary amine, such as triethylamine or pyridine, which acts as a base to deprotonate the phenol, increasing its nucleophilicity.
Caption: Synthesis of this compound via the Methyl Isocyanate (MIC) route.
-
Materials:
-
m-Cresol
-
Methyl Isocyanate (MIC)
-
Triethylamine (catalyst)
-
Toluene (solvent)
-
Hexane (for recrystallization)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, a solution of m-cresol (1.0 equivalent) in dry toluene is charged.
-
A catalytic amount of triethylamine (e.g., 0.05 equivalents) is added to the stirred solution.
-
The reaction mixture is cooled in an ice bath to 0-5 °C.
-
Methyl isocyanate (1.05 equivalents) is dissolved in dry toluene and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexane, to afford a crystalline solid.
-
-
Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 85-95% |
| Purity (after recrystallization) | >98% |
Route 2: The m-Tolyl Chloroformate Pathway
An alternative, albeit less direct, route to this compound involves a two-step process. The first step is the synthesis of m-tolyl chloroformate from m-cresol and phosgene. The second step is the reaction of the resulting chloroformate with methylamine to yield this compound. This method avoids the direct handling of the highly toxic and volatile methyl isocyanate but utilizes phosgene, which is also a highly toxic gas.
Caption: Synthesis of this compound via the m-Tolyl Chloroformate route.
-
Materials:
-
m-Cresol
-
Phosgene
-
Triphenylphosphine (catalyst)
-
Toluene (solvent)
-
-
Procedure:
-
A solution of m-cresol (1.0 equivalent) and a catalytic amount of triphenylphosphine in dry toluene is prepared in a reaction vessel suitable for handling phosgene.
-
The solution is heated to approximately 60-80 °C.
-
Phosgene gas (1.1 equivalents) is bubbled through the heated solution over a period of 2-3 hours. The reaction is exothermic and requires careful temperature control.
-
After the addition of phosgene is complete, the reaction mixture is stirred at the same temperature for an additional hour to ensure complete conversion.
-
Excess phosgene and hydrogen chloride byproduct are removed by purging the reaction mixture with an inert gas (e.g., nitrogen).
-
The solvent is removed under reduced pressure to yield crude m-tolyl chloroformate, which can be used in the next step without further purification or can be purified by vacuum distillation.
-
-
Materials:
-
m-Tolyl Chloroformate
-
Methylamine (aqueous solution or gas)
-
Sodium Hydroxide (base)
-
Dichloromethane (solvent)
-
-
Procedure:
-
m-Tolyl chloroformate (1.0 equivalent) is dissolved in a suitable organic solvent such as dichloromethane.
-
The solution is cooled to 0-5 °C in an ice bath.
-
An aqueous solution of methylamine (2.2 equivalents) and sodium hydroxide (1.1 equivalents) is added dropwise to the stirred solution of m-tolyl chloroformate, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The organic layer is separated, washed with water, dilute hydrochloric acid, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.
-
-
Quantitative Data (Estimated):
| Parameter | Step 1 Yield (Chloroformate) | Step 2 Yield (this compound) | Overall Yield | Purity (after recrystallization) |
| Value | 90-95% | 80-90% | 72-85% | >98% |
Manufacturing Process and Considerations
The industrial-scale manufacturing of this compound requires careful consideration of several factors:
-
Safety: Both methyl isocyanate and phosgene are extremely hazardous materials. Stringent safety protocols, including closed-system reactors, dedicated ventilation, and emergency response plans, are mandatory.
-
Reaction Control: The reactions are exothermic and require efficient heat exchange systems to maintain optimal temperature control and prevent runaway reactions.
-
Solvent Selection and Recovery: The choice of solvent impacts reaction rates, product purity, and the overall environmental footprint of the process. Efficient solvent recovery and recycling systems are crucial for economic and environmental sustainability.
-
Purification: The final product must meet stringent purity specifications. Industrial purification may involve large-scale crystallization, filtration, and drying operations.
-
Waste Management: The manufacturing process generates byproducts and waste streams that must be treated and disposed of in an environmentally responsible manner. For instance, in the chloroformate route, the disposal of hydrochloride byproducts needs to be managed.
Caption: A generalized workflow for the industrial manufacturing of this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through two primary industrial routes, each with its own set of advantages and challenges. The methyl isocyanate route offers a more direct and atom-economical pathway, while the m-tolyl chloroformate route provides an alternative that avoids the use of MIC, though it introduces the use of phosgene. The selection of a specific manufacturing process is a strategic decision that balances chemical efficiency, safety, economic viability, and environmental responsibility. A thorough understanding of the detailed experimental protocols and process parameters is critical for researchers and professionals involved in the development and optimization of this compound production.
References
Metolcarb: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Metolcarb, a carbamate insecticide. It covers its chemical identity, physicochemical properties, toxicological data, synthesis, and mechanism of action. Detailed methodologies for key experimental procedures are also included to support research and development activities.
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 1129-41-5[1][2][3][4] |
| IUPAC Name | 3-Methylphenyl methylcarbamate |
| Synonyms | m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide |
| Molecular Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Melting Point | 74-77 °C |
| Boiling Point | 293.03 °C (estimate) |
| Water Solubility | 2600 mg/L (at 30 °C) |
| Vapor Pressure | 0.000358 mmHg (at 25 °C) |
| Flash Point | >100 °C |
| Appearance | Colorless crystalline solid |
Table 2: Toxicological Data (Rat)
| Endpoint | Value |
| LD50 (Oral) | 268 mg/kg |
| LD50 (Dermal) | >2000 mg/kg (This value for dermal toxicity is more consistent with other carbamates, although one source indicated a much lower value) |
| LC50 (Inhalation) | 475 mg/m³ |
Mechanism of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine. By inhibiting AChE, this compound causes an accumulation of acetylcholine at nerve synapses, leading to continuous nerve stimulation, which results in the clinical signs of poisoning. This inhibition is reversible, as the carbamyl-enzyme complex can dissociate more readily than the phosphorylated enzyme complex formed by organophosphate insecticides.
Caption: Mechanism of this compound as a cholinesterase inhibitor.
Metabolic Pathway
The metabolism of this compound in mammals, plants, and insects primarily involves hydroxylation and subsequent conjugation. The main metabolic reactions are hydroxylation of the ring-methyl group, the N-methyl group, and the phenyl ring. Hydrolysis of the carbamate ester bond is a less significant pathway. In some organisms, like rats, the hydroxylated ring-methyl group can be further oxidized to a carboxylic acid.
Caption: Major metabolic pathways of this compound.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the reaction of m-cresol with methyl isocyanate. A detailed laboratory-scale procedure is outlined below.
Materials:
-
m-Cresol
-
Methyl isocyanate
-
Anhydrous toluene (or other inert solvent)
-
Triethylamine (or other suitable catalyst)
-
Reaction vessel with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vessel, dissolve m-cresol in anhydrous toluene.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add methyl isocyanate to the reaction mixture through the dropping funnel while stirring. The reaction is exothermic, and the temperature should be controlled.
-
After the addition is complete, heat the mixture at a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a dilute acid solution, followed by a dilute base solution, and finally with water to remove unreacted starting materials and catalyst.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a hexane/ethyl acetate mixture) to yield pure this compound.
Analytical Determination of this compound Residues
The analysis of this compound residues in environmental and food samples is commonly performed using High-Performance Liquid Chromatography (HPLC), often following EPA Method 531.1. This method involves post-column derivatization for enhanced sensitivity and selectivity.
Materials:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector
-
C8 or C18 reversed-phase HPLC column
-
Post-column reaction system
-
o-Phthalaldehyde (OPA) and 2-mercaptoethanol for derivatization
-
Acetonitrile and methanol (HPLC grade)
-
Reagent water
-
This compound analytical standard
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Extraction: Extract this compound from the sample matrix (e.g., water, soil, or food homogenate) using a suitable solvent like acetonitrile or methanol.
-
Cleanup: Pass the extract through an SPE cartridge to remove interfering substances.
-
HPLC Separation: Inject the cleaned-up sample extract into the HPLC system. The separation is achieved on a reversed-phase column using a gradient of water and methanol or acetonitrile.
-
Post-Column Derivatization: After elution from the column, the analyte is hydrolyzed with a strong base in the post-column reactor to form methylamine. This is then reacted with OPA and 2-mercaptoethanol to form a highly fluorescent derivative.
-
Fluorescence Detection: The fluorescent derivative is detected by the fluorescence detector at appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~455 nm emission).
-
Quantification: Quantify the concentration of this compound in the sample by comparing the peak area to a calibration curve prepared from analytical standards.
Caption: General workflow for the analysis of this compound residues.
Acetylcholinesterase Inhibition Assay
This in vitro assay is used to determine the inhibitory potential of this compound on AChE activity. The method is based on the Ellman's reagent (DTNB), which reacts with thiocholine, a product of acetylthiocholine hydrolysis by AChE, to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in the phosphate buffer.
-
In a 96-well microplate, add the buffer, DTNB solution, and the different concentrations of the this compound solution to the respective wells. Include a control well with the solvent only (no inhibitor).
-
Add the AChE enzyme solution to all wells except for a blank well (which contains all reagents except the enzyme).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.
-
Immediately measure the absorbance at 412 nm using the microplate reader and continue to take readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
Calculate the rate of reaction for each well by determining the change in absorbance over time.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).
References
An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Metolcarb
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide effective against a range of agricultural pests. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring responsible use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in various environmental compartments, including soil and water. It details the processes of hydrolysis, photolysis, and biodegradation, summarizing key quantitative data and outlining experimental methodologies.
Physicochemical Properties
A foundational understanding of this compound's physicochemical properties is essential for predicting its behavior and persistence in the environment.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Water Solubility | 2.6 g/L at 30 °C | [1] |
| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25 °C | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.70 | [1] |
Environmental Degradation Pathways
This compound is subject to degradation in the environment through a combination of chemical and biological processes. The primary pathways of dissipation are hydrolysis, photolysis, and microbial degradation.
Hydrolysis
Hydrolysis is a significant degradation pathway for this compound, particularly in neutral to alkaline aqueous environments. The ester linkage of the carbamate is susceptible to cleavage, yielding m-cresol and methylcarbamic acid. Methylcarbamic acid is unstable and further degrades to methylamine and carbon dioxide. The rate of hydrolysis is highly dependent on pH.
Hydrolysis Half-Life of this compound in Water
| pH | Half-Life | Medium |
| < 6 | Stable | Solution |
| 7 | 25 days (estimated) | Water |
| 8 | 2.5 days (estimated) | Water |
| 9 | 2.8 hours | Freshwater |
| 9 | 6 hours | Seawater |
Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)
A standardized approach to evaluating hydrolysis involves the following steps:
-
Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is used to facilitate tracking and quantification of the parent compound and its degradation products.
-
Buffer Solutions: Sterile aqueous buffer solutions are prepared at various pH levels (e.g., 4, 7, and 9) to simulate different environmental conditions.
-
Incubation: The test substance is added to the buffer solutions at a known concentration. The solutions are then incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.
-
Sampling and Analysis: Aliquots are taken at specific time intervals and analyzed to determine the concentration of this compound and its transformation products.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector is a common analytical technique. Separation can be achieved using a C18 reverse-phase column with a mobile phase of acetonitrile and water. Mass spectrometry (LC-MS/MS) can be used for the identification and confirmation of degradation products.
-
Data Analysis: The rate of hydrolysis and the half-life of this compound are calculated from the disappearance of the parent compound over time.
Hydrolysis Degradation Pathway
Photolysis
Photodegradation can contribute to the breakdown of this compound in the presence of sunlight, particularly in clear, shallow waters and on soil surfaces. The primary photolytic degradation product of this compound has been identified as m-methylphenol (m-cresol).
Experimental Protocol: Photolysis Study (Based on OECD Guideline 316)
-
Test Substance: Radiolabeled this compound is dissolved in a sterile, buffered aqueous solution (e.g., pH 7) or applied to the surface of a thin layer of soil.
-
Light Source: The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are incubated in the dark under the same conditions.
-
Incubation: The experiment is conducted at a constant temperature.
-
Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using techniques like HPLC with UV and/or radioactivity detection, and LC-MS/MS for identification.
-
Data Analysis: The rate of photolysis and the half-life are determined by comparing the degradation in the light-exposed samples to the dark controls.
Photolysis Degradation Pathway
Biodegradation
Microbial degradation is a key process in the dissipation of this compound in soil and water. Various microorganisms can utilize this compound as a source of carbon and nitrogen, leading to its breakdown. The rate of biodegradation is influenced by factors such as soil type, pH, temperature, moisture content, and the microbial population present.
Biodegradation Half-Life of this compound in Soil
| Soil Type | pH | Half-Life (days) |
| Silt Loam | 6.85 | 3.8 |
| Sand | 5.20 | 7.6 |
| Silt | 7.85 | 7.9 |
| Silt Loam | 7.20 | 14 |
| Silt Loam | 7.05 | 15 |
| Peat | 5.90 | 55 |
In aquatic systems, this compound reached 36% to 41% of its theoretical biochemical oxygen demand (BOD) over a 4-week period using an activated sludge inoculum, indicating that biodegradation in water can be a significant process.
The primary metabolic pathways in organisms involve hydroxylation of the aromatic ring and the N-methyl group, followed by conjugation. Hydrolysis of the carbamate ester is considered a minor metabolic reaction in biological systems compared to environmental hydrolysis.
Experimental Protocol: Aerobic Soil Metabolism Study (Based on OECD Guideline 307)
-
Soil Selection: Representative soil types are chosen, characterized by their physical and chemical properties (e.g., texture, pH, organic matter content).
-
Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to agricultural use.
-
Incubation: The treated soil is incubated under controlled aerobic conditions, maintaining a specific temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
Sampling and Extraction: Soil samples are taken at various intervals and extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites from the soil matrix.
-
Analysis: The extracts are analyzed using HPLC with radioactivity detection to quantify the parent compound and metabolites. LC-MS/MS is used for the identification of the degradation products. The formation of non-extractable residues and ¹⁴CO₂ is also monitored to create a mass balance.
-
Data Analysis: The rate of degradation and the half-life of this compound in soil are calculated. The major degradation products are identified and their formation and decline are plotted over time.
Biodegradation Pathway in Soil
Experimental Workflows and Logical Relationships
The study of the environmental fate of a pesticide like this compound follows a structured workflow to gather comprehensive data for risk assessment.
Conclusion
The environmental fate of this compound is governed by a combination of hydrolysis, photolysis, and biodegradation. Hydrolysis is a dominant pathway in alkaline waters, while biodegradation is the primary mechanism for its dissipation in soil. Photolysis contributes to its degradation in the presence of sunlight. The main degradation products include m-cresol, with further breakdown leading to smaller molecules and eventual mineralization. The persistence of this compound in the environment is relatively low to moderate, with half-lives in soil typically ranging from a few days to several weeks, depending on environmental conditions. A thorough understanding of these degradation pathways and the factors that influence them is essential for the environmental risk assessment and sustainable use of this insecticide.
References
Toxicological Profile of Metolcarb on Non-Target Organisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb, a carbamate insecticide, has been utilized in agricultural applications to control a range of insect pests. As with any pesticide, understanding its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed toxicological profile of this compound, focusing on its effects on various non-target organisms. The information is compiled from available scientific literature and databases, adhering to standardized testing protocols where possible. It is important to note that while specific data for this compound is presented where available, in instances of data gaps, information from closely related carbamate insecticides may be used to provide a broader understanding of potential toxicological effects, and any such instances are clearly indicated.
This compound functions as a reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death in target insects. However, this mode of action is not specific to insects and can also affect a wide range of non-target organisms that possess a cholinergic nervous system.
Ecotoxicological Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound to various non-target organisms.
Table 1: Acute Toxicity of this compound to Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Reference |
| Fish | Cyprinus carpio (Common Carp) | 96-hour LC50 | >12.00 mg/L | [3] |
| Earthworms | Eisenia fetida | 14-day LC50 | >1000 mg/kg soil | [1] |
| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 | Data not available | |
| Algae | Pseudokirchneriella subcapitata | 72-hour EC50 | Data not available | |
| Bees | Apis mellifera (Honeybee) | Acute Contact LD50 | Data not available | |
| Acute Oral LD50 | Data not available |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms. LD50: The dose of a substance that is lethal to 50% of the test organisms.
Table 2: Chronic and Sublethal Effects of this compound on Non-Target Organisms
| Organism Group | Species | Endpoint | Value | Reference |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | Chronic NOEC | Data not available | |
| Aquatic Invertebrates | Daphnia magna | Reproduction NOEC | Data not available | |
| Earthworms | Eisenia fetida | Reproduction and Growth Effects | Sublethal exposure to carbamates can lead to reduced growth and cocoon production. | [2] |
| Bees | Apis mellifera (Honeybee) | Sublethal Effects | Sublethal doses of carbamates can impair foraging behavior and immune function. |
NOEC: No Observed Effect Concentration. The highest tested concentration of a substance at which no statistically significant adverse effect is observed. LOEC: Lowest Observed Effect Concentration. The lowest tested concentration of a substance at which a statistically significant adverse effect is observed.
Experimental Protocols
The toxicological data presented in this guide are typically generated following standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of data across different studies and laboratories.
Fish Acute Toxicity Test (Following OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.
-
Test Species: A recommended species is the Rainbow Trout (Oncorhynchus mykiss).
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
-
Procedure: A predetermined number of fish are introduced into test chambers containing different concentrations of this compound. Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.
Earthworm Acute Toxicity Test (Following OECD Guideline 207)
This test evaluates the acute toxicity of a substance to earthworms in an artificial soil substrate.
-
Test Species: Eisenia fetida is a commonly used species.
-
Test Conditions: The test substance is mixed into a standardized artificial soil. The test is conducted in controlled temperature and light conditions.
-
Procedure: A defined number of adult earthworms are introduced into containers with the treated soil. Mortality is assessed at 7 and 14 days. Sublethal effects such as changes in body weight and behavior are also recorded.
-
Data Analysis: The 14-day LC50 is calculated.
Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the test organisms within 48 hours.
-
Test Organism: Daphnia magna neonates (<24 hours old) are used.
-
Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static system under controlled temperature and light conditions.
-
Procedure: A set number of daphnids are placed in test vessels with the this compound solutions. Immobilization is observed at 24 and 48 hours.
-
Data Analysis: The 48-hour EC50 for immobilization is calculated.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Following OECD Guideline 201)
This test determines the effect of a substance on the growth of freshwater green algae.
-
Test Species: Pseudokirchneriella subcapitata is a standard test species.
-
Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.
-
Procedure: The growth of the algal population is measured over a 72-hour period, typically by cell counting or measuring biomass.
-
Data Analysis: The 72-hour EC50 for growth inhibition is determined.
Honeybee Acute Contact and Oral Toxicity Tests (Following OECD Guidelines 214 and 213)
These tests evaluate the acute toxicity of a substance to honeybees through contact and oral exposure routes.
-
Test Species: Adult worker honeybees (Apis mellifera) are used.
-
Acute Contact Test (OECD 214): A precise dose of the test substance is topically applied to the thorax of individual bees.
-
Acute Oral Test (OECD 213): Bees are fed a sucrose solution containing a known concentration of the test substance.
-
Procedure: For both tests, bees are observed for mortality and any sublethal effects at specified time intervals, typically up to 96 hours.
-
Data Analysis: The LD50 values for both contact and oral exposure are calculated.
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Inhibition Pathway
This compound, like other carbamate insecticides, exerts its primary toxic effect through the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this mechanism.
General Experimental Workflow for Acute Toxicity Testing
The following diagram outlines a typical workflow for conducting an acute toxicity test on a non-target organism.
Conclusion
The available data indicates that this compound, through its mechanism of acetylcholinesterase inhibition, poses a potential risk to a variety of non-target organisms. While acute toxicity data for some species, such as the common carp, suggest moderate toxicity, significant data gaps remain for other important non-target groups, including aquatic invertebrates, algae, and bees. Furthermore, the potential for sublethal effects, such as impaired reproduction and behavior, highlights the need for a more comprehensive understanding of the chronic risks associated with this compound exposure. The standardized OECD testing protocols provide a robust framework for generating the necessary data to fill these knowledge gaps and to conduct a thorough environmental risk assessment. Future research should focus on generating specific toxicity data for this compound across a wider range of non-target species and investigating the long-term consequences of sublethal exposure.
References
Metolcarb: A Technical Guide to its History, Development, and Insecticidal Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metolcarb, a carbamate insecticide, has been utilized in agricultural applications for the control of a range of insect pests, particularly in rice cultivation. This technical guide provides a comprehensive overview of the history, development, and insecticidal properties of this compound. It details its chemical and physical characteristics, outlines its synthesis, and elaborates on its mode of action as a cholinesterase inhibitor. The guide further presents toxicological data, information on its environmental fate, and detailed experimental protocols for its analysis and the assessment of its biological activity. Visual diagrams are provided to illustrate key pathways and workflows, offering a thorough resource for professionals in the fields of agrochemical research and development.
Introduction
This compound, chemically known as m-tolyl methylcarbamate, is a synthetic carbamate insecticide.[1] Carbamate pesticides were first introduced in the 1950s and have been widely used in agriculture due to their effectiveness against a broad spectrum of insect pests.[2] this compound has been specifically employed to control sucking insects such as leafhoppers and planthoppers in rice, as well as other pests like citrus mealybugs, onion thrips, and cotton aphids.[2] It is formulated as an emulsifiable concentrate, wettable powder, or dustable powder.[2]
Chemical and Physical Properties
This compound is a colorless crystalline solid.[2] Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NO₂ | |
| Molar Mass | 165.19 g/mol | |
| Melting Point | 76-77 °C | |
| Water Solubility | 2.6 g/L at 30 °C | |
| Vapor Pressure | 1.33 x 10⁻⁴ Pa at 20 °C | |
| Log P (octanol-water partition coefficient) | 1.7 |
Synthesis
The synthesis of this compound is achieved through the reaction of m-cresol with methyl isocyanate. This reaction is a classic example of carbamate synthesis from an alcohol (in this case, a phenol) and an isocyanate.
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Cresol
-
Methyl isocyanate
-
Anhydrous toluene (or other suitable inert solvent)
-
Triethylamine (or other suitable base catalyst)
-
Anhydrous sodium sulfate
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a clean, dry reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve m-cresol in anhydrous toluene.
-
Add a catalytic amount of triethylamine to the solution.
-
Slowly add an equimolar amount of methyl isocyanate to the reaction mixture through the dropping funnel with constant stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute acid solution to remove the catalyst, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound crystals.
Logical Workflow for this compound Synthesis
Caption: A simplified workflow for the synthesis of this compound.
Mode of Action: Cholinesterase Inhibition
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at the synapse.
By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. This results in hyperexcitability, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can be slowly hydrolyzed to regenerate the active enzyme.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
References
A Comprehensive Technical Guide to the Solubility of Metolcarb in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility of Metolcarb, a carbamate insecticide, in a variety of organic solvents. Understanding the solubility of this compound is critical for a range of applications, from formulation development and environmental fate analysis to the design of effective analytical methods. This document compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a visual representation of the experimental workflow.
This compound: A Profile
This compound, chemically known as (3-methylphenyl) N-methylcarbamate, is a white crystalline solid.[1][2] Its utility as an insecticide is linked to its ability to inhibit acetylcholinesterase, a key enzyme in the nervous system of insects.[3] The efficacy and environmental behavior of this compound are significantly influenced by its solubility in different media.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. This compound exhibits a range of solubilities depending on the polarity of the solvent and the temperature. Generally, it is more soluble in polar organic solvents and sparingly soluble in nonpolar solvents.[1] The available quantitative data for the solubility of this compound in several solvents are summarized in the table below.
| Solvent | Temperature | Solubility |
| Water | 30 °C | 2600 mg/L |
| Cyclohexanone | 30 °C | 790 g/kg |
| Methanol | Room Temperature | 880 g/kg |
| Xylene | 30 °C | 100 g/kg |
| Acetone | Not Specified | Soluble |
| Chloroform | Not Specified | Soluble |
| Ethanol | Not Specified | Soluble |
| Benzene | Not Specified | Slightly Soluble |
| Toluene | Not Specified | Slightly Soluble |
Experimental Protocol for Solubility Determination
While specific experimental protocols for determining the solubility of this compound in the cited literature are not exhaustively detailed, a general and widely accepted methodology, the static equilibrium method, can be described. This method is suitable for determining the solubility of a solid compound in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (analytical standard)
-
Selected organic solvent (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to the desired constant temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.
-
The solubility of this compound in the solvent is then calculated by taking into account the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
Photodegradation and Hydrolysis of Metolcarb in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolcarb, a carbamate insecticide, is susceptible to degradation in aqueous environments through two primary abiotic pathways: photodegradation and hydrolysis. This technical guide provides a comprehensive overview of these degradation processes, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the degradation pathways. Understanding the environmental fate of this compound is crucial for assessing its ecological impact and for the development of environmentally benign alternatives. This document synthesizes available scientific information to serve as a resource for researchers and professionals in environmental science and drug development.
Introduction
This compound, chemically known as m-tolyl methylcarbamate, has been utilized in agriculture to control a range of insect pests.[1][2] Its presence in aqueous systems, either through direct application, runoff, or spray drift, raises concerns about its persistence and potential effects on non-target organisms. The primary mechanisms governing its abiotic degradation in water are photodegradation, initiated by the absorption of sunlight, and hydrolysis, the reaction with water. The rates of these processes are significantly influenced by environmental factors such as pH, temperature, and the presence of other chemical species. This guide provides an in-depth analysis of these degradation routes.
Hydrolysis of this compound
Hydrolysis is a significant degradation pathway for this compound, particularly in neutral to alkaline aqueous solutions. The stability of this compound is highly dependent on the pH of the water.
Quantitative Data for Hydrolysis
This compound is reported to be stable in acidic solutions with a pH below 6.[2] However, as the pH increases, the rate of hydrolysis accelerates significantly. The degradation follows pseudo-first-order kinetics. The half-life (t½) of this compound at various pH values is summarized in Table 1.
| pH | Temperature (°C) | Half-life (t½) | Water Type | Reference(s) |
| 7 | 25 (estimated) | 25 days | Freshwater | [2] |
| 8 | 25 (estimated) | 2.5 days | Freshwater | [2] |
| 9 | Not Specified | 2.8 hours | Freshwater | |
| 9 | Not Specified | 6 hours | Seawater |
Table 1: Hydrolysis Half-life of this compound at Different pH Values.
Experimental Protocol for Hydrolysis Studies
A generalized experimental protocol for determining the hydrolysis rate of a pesticide like this compound, based on established guidelines, is as follows:
-
Preparation of Buffer Solutions: Prepare sterile buffer solutions at various pH values (e.g., pH 4, 7, and 9) to represent a range of environmental conditions.
-
Test Substance Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or methanol) to facilitate its dissolution in the aqueous buffer solutions.
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer solution in sterile, dark containers to achieve the desired initial concentration. The use of dark containers is crucial to prevent photodegradation.
-
Temperature Control: Incubate the test solutions at a constant temperature, typically 25 °C, in a temperature-controlled chamber or water bath. To investigate the effect of temperature, parallel experiments can be conducted at different temperatures.
-
Sampling: At predetermined time intervals, withdraw aliquots from each test solution.
-
Analysis: Immediately analyze the samples for the concentration of this compound and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The pseudo-first-order rate constant (k) can be determined from the slope of the line, and the half-life can be calculated using the formula: t½ = ln(2)/k.
Photodegradation of this compound
Photodegradation, or photolysis, is another critical process for the breakdown of this compound in sunlit surface waters. This process involves the absorption of light energy, leading to the cleavage of chemical bonds.
Quantitative Data for Photodegradation
Experimental Protocol for Photodegradation Studies
A general experimental protocol for assessing the photodegradation of a pesticide like this compound in an aqueous solution is outlined below:
-
Solution Preparation: Prepare a solution of this compound in sterile, purified water, buffered to a relevant environmental pH (e.g., pH 7).
-
Irradiation Source: Utilize a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters to cut off wavelengths not present in the solar spectrum at the Earth's surface (< 290 nm).
-
Reaction Vessel: Conduct the experiment in quartz or borosilicate glass vessels that are transparent to the wavelengths of interest.
-
Dark Control: Run a parallel experiment with a control sample wrapped in aluminum foil or kept in the dark to account for any degradation due to hydrolysis or other non-photochemical processes.
-
Temperature Control: Maintain a constant temperature throughout the experiment using a water bath or a temperature-controlled chamber.
-
Sampling: Collect samples from both the irradiated and dark control solutions at specific time intervals.
-
Analysis: Analyze the samples for the concentration of this compound and its photoproducts using analytical techniques such as HPLC-UV/MS or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Determine the photodegradation rate constant and half-life by plotting the concentration of this compound against time, after correcting for any degradation observed in the dark control. The quantum yield can be determined if the photon flux of the light source is known.
Degradation Pathways
The degradation of this compound proceeds through different pathways depending on whether the process is driven by hydrolysis or photodegradation.
Hydrolysis Pathway
The hydrolysis of this compound, particularly under basic conditions, involves the cleavage of the carbamate ester bond. This reaction yields two primary products: m-cresol (m-methylphenol) and methylcarbamic acid. Methylcarbamic acid is unstable and further decomposes to methylamine and carbon dioxide.
Photodegradation Pathway
Direct photolysis of this compound is initiated by the absorption of UV radiation, leading to the cleavage of the ester bond. The primary identified photoproduct is m-methylphenol. Further degradation of m-methylphenol and the N-methylcarbamoyl moiety can occur, leading to the formation of smaller, more oxidized species and eventual mineralization to carbon dioxide and water, although the specific intermediates in this process for this compound are not well-documented. Other potential reactions include photo-Fries rearrangement, though this is less common for N-methylcarbamates.
Analytical Methodologies
Accurate quantification of this compound and its degradation products is essential for studying its environmental fate. The following analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or a mass spectrometer (LC-MS, LC-MS/MS) is a powerful tool for separating and quantifying this compound and its polar degradation products in aqueous samples. Reversed-phase chromatography is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of the less polar degradation product, m-methylphenol. Derivatization may be necessary for the analysis of more polar compounds by GC-MS.
Conclusion
The degradation of this compound in aqueous solutions is primarily governed by pH-dependent hydrolysis and photodegradation. Hydrolysis is rapid under alkaline conditions, leading to the formation of m-cresol and methylamine. Photodegradation, with m-methylphenol as the major product, contributes to its removal in sunlit waters. This technical guide provides a foundational understanding of these processes, which is critical for environmental risk assessment and the development of more sustainable agricultural practices. Further research is warranted to determine the photolysis quantum yield of this compound and to fully elucidate the structures of all intermediate degradation products.
References
In-Depth Technical Guide: The Effect of Metolcarb on Insect Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metolcarb, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylchol inesterase (AChE), a critical enzyme in the central nervous system of insects. This technical guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental evaluation of this compound's interaction with insect AChE. Detailed experimental protocols, data summaries, and visual representations of the involved biochemical pathways are presented to serve as a valuable resource for researchers in insecticide development and neurotoxicology.
Introduction
This compound, chemically known as m-tolyl methylcarbamate, belongs to the carbamate class of insecticides.[1] Its primary mode of action is the disruption of the cholinergic system in insects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a process essential for the termination of nerve impulses.[2] Inhibition of AChE by this compound leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic pathways, paralysis, and ultimately, the death of the insect.[2] Understanding the specifics of this interaction, including the quantitative measures of inhibition and the kinetics of the reaction, is crucial for the development of more effective and selective insecticides.
Mechanism of Action: Inhibition of Acetylcholinesterase
This compound acts as a reversible inhibitor of acetylcholinesterase. The inhibition process involves the carbamylation of a serine residue within the active site of the AChE enzyme. This reaction forms a carbamoylated enzyme complex that is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme complex formed during the normal catalytic process. This effective removal of functional AChE from the synapse leads to the toxic accumulation of acetylcholine.
The overall inhibition mechanism can be represented by the following two-step process:
-
Formation of a Reversible Enzyme-Inhibitor Complex: this compound first binds to the active site of AChE to form a non-covalent Michaelis-Menten complex.
-
Carbamylation of the Enzyme: The carbamoyl moiety of this compound is then transferred to the catalytic serine residue, releasing the leaving group (m-cresol).
-
Spontaneous Decarbamylation: The carbamoylated enzyme can slowly hydrolyze, regenerating the active enzyme. The rate of this decarbamylation is significantly slower than the rate of deacetylation, leading to a prolonged inhibition of the enzyme.[3]
Quantitative Efficacy of this compound against Insect Acetylcholinesterase
For comparative purposes, a study on novel carbamate derivatives reported that one of the synthesized compounds exhibited an IC50 value of 12 μM against acetylcholinesterase from the housefly (Musca domestica), which was noted as being 12-fold more potent than this compound. This suggests that the IC50 value for this compound against housefly AChE is in the higher micromolar range.
Table 1: Comparative Efficacy of a Novel Carbamate and this compound against Housefly Acetylcholinesterase
| Compound | Target Enzyme | IC50 (μM) | Relative Potency |
| Novel Carbamate (6q) | Musca domestica AChE | 12 | 12x > this compound |
| This compound | Musca domestica AChE | Not explicitly stated | - |
Data extracted from a study on novel carbamate derivatives.
Experimental Protocols
The following section details a generalized experimental protocol for determining the in vitro inhibition of insect acetylcholinesterase by this compound, based on the widely used Ellman's method.
Preparation of Insect Acetylcholinesterase
-
Source: Obtain the target insect species (e.g., houseflies, aphids, leafhoppers).
-
Homogenization: Dissect the heads of the insects (where AChE is concentrated) and homogenize them in a cold phosphate buffer (e.g., 0.1 M, pH 7.4) containing a non-ionic detergent like Triton X-100 to solubilize the membrane-bound enzyme.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant contains the crude AChE extract and should be kept on ice. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay) to normalize enzyme activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE by detecting the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)
-
This compound stock solution (in a suitable solvent like DMSO, with serial dilutions prepared)
-
Insect AChE extract (prepared as described above)
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 190 µL phosphate buffer + 10 µL solvent (e.g., DMSO).
-
Control (100% activity): 170 µL phosphate buffer + 10 µL solvent + 20 µL AChE extract.
-
Test Wells: 170 µL phosphate buffer + 10 µL of this compound dilution + 20 µL AChE extract.
-
-
Pre-incubation: Incubate the plate at room temperature for a set period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of DTNB solution to all wells, followed by 10 µL of ATCI solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Signaling Pathways and Logical Relationships
The neurotoxic effect of this compound is a direct consequence of its interference with the cholinergic signaling pathway at the synapse. The following diagrams, generated using the DOT language, illustrate the normal functioning of a cholinergic synapse and the disruption caused by this compound.
Normal Cholinergic Synaptic Transmission
References
Methodological & Application
Metolcarb Residue Analysis in Agricultural Commodities: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide used to control a range of pests on various agricultural commodities, including rice, fruits, and vegetables.[1][2] Due to its potential toxicity, monitoring for this compound residues in food products is essential to ensure consumer safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the analysis of this compound residues in agricultural commodities using modern analytical techniques. The methodologies described are based on established and validated procedures such as QuEChERS for sample preparation, followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of this compound in Plants
The degradation of this compound in plants primarily proceeds through hydrolysis of the carbamate ester linkage, a common metabolic pathway for carbamate pesticides. This initial step yields m-cresol and methylcarbamic acid, the latter of which is unstable and further degrades to methylamine and carbon dioxide. The resulting phenolic metabolite, m-cresol, can then undergo conjugation with glucose to form a more water-soluble glucoside conjugate, which can be stored in the plant vacuoles or further metabolized. This detoxification process is a key mechanism by which plants tolerate and process xenobiotic compounds like pesticides.
General Experimental Workflow for this compound Residue Analysis
The analysis of this compound residues in agricultural commodities typically follows a standardized workflow. This begins with representative sampling of the commodity, followed by homogenization to ensure uniformity. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely employed for extraction and cleanup, which efficiently removes a significant portion of matrix interferences. The resulting extract is then analyzed using chromatographic techniques such as HPLC-UV, GC-MS, or LC-MS/MS for the separation, identification, and quantification of this compound residues.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound in various agricultural commodities using different analytical methods. This data is essential for method validation and for ensuring the reliability of the analytical results.
| Commodity | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Apples | HPLC-UV | 15 µg/kg | - | - | [1] |
| Apple Juice | HPLC-UV | 15 µg/L | - | - | [1] |
| Vegetables | LC-MS/MS | - | 5 µg/kg | 91 - 109 | [3] |
| Cucumber | GC-MS | <10 ng/g | <25 ng/g | 80.6 - 112.3 | |
| Strawberries | LC-MS/MS | - | < MRL | 70 - 120 | |
| Fruits & Vegetables | LC-MS/MS | 0.02 - 0.32 µg/kg | 0.07 - 1.06 µg/kg | 82 - 137 | |
| Tea | GC-MS/MS | 0.01 mg/kg | 0.05 mg/kg | - |
MRL: Maximum Residue Limit
Experimental Protocols
Protocol 1: this compound Residue Analysis using QuEChERS and HPLC-UV
This protocol is suitable for the routine monitoring of this compound residues in fruits and vegetables.
1. Sample Preparation (QuEChERS)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 g for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a dispersive solid-phase extraction (dSPE) tube containing 150 mg MgSO₄ and 50 mg primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
The supernatant is ready for HPLC-UV analysis.
2. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile/water (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
-
Quantification: Prepare matrix-matched calibration standards to compensate for matrix effects.
Protocol 2: this compound Residue Analysis using QuEChERS and GC-MS
This protocol is applicable for the analysis of this compound in various food matrices and provides higher selectivity and confirmation capabilities compared to HPLC-UV.
1. Sample Preparation (QuEChERS)
-
Follow the same QuEChERS extraction and cleanup procedure as described in Protocol 1. The final extract in acetonitrile can be solvent-exchanged to a more GC-compatible solvent like toluene if necessary.
2. GC-MS Analysis
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Oven Temperature Program: A suitable temperature gradient to separate this compound from matrix components (e.g., start at 75°C, hold for 3 min, ramp to 120°C, then ramp to 300°C and hold).
-
MS System: A mass spectrometer operating in electron ionization (EI) mode.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
Quantification: Use matrix-matched standards for accurate quantification.
Protocol 3: this compound Residue Analysis using QuEChERS and LC-MS/MS
This protocol offers the highest sensitivity and selectivity and is the preferred method for trace-level quantification of this compound residues in complex matrices.
1. Sample Preparation (QuEChERS)
-
Follow the same QuEChERS extraction and cleanup procedure as described in Protocol 1. The final extract can be diluted with the initial mobile phase before injection.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatograph.
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
MS/MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. Two or more MRM transitions should be monitored for each analyte for confirmation.
-
Quantification: Matrix-matched calibration curves are essential to correct for matrix-induced signal suppression or enhancement.
Conclusion
The selection of an appropriate analytical method for this compound residue analysis depends on the specific requirements of the study, including the matrix type, required sensitivity, and the availability of instrumentation. The QuEChERS sample preparation method is a versatile and efficient technique applicable to a wide range of agricultural commodities. For routine monitoring, HPLC-UV provides a cost-effective solution. However, for confirmatory analysis and trace-level quantification in complex matrices, GC-MS and, particularly, LC-MS/MS are the methods of choice due to their superior sensitivity and selectivity. Adherence to validated protocols and the use of matrix-matched standards are crucial for obtaining accurate and reliable results in this compound residue analysis.
References
Application Notes and Protocols for the Detection and Quantification of Metolcarb by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the detection and quantification of Metolcarb, a carbamate insecticide, using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for various matrices, including food and environmental samples. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of method performance, and visual diagrams of the analytical workflow to ensure clarity and reproducibility in a research or quality control setting.
Introduction
This compound (m-tolyl methylcarbamate) is a widely utilized carbamate insecticide for controlling sucking insects on crops like rice and citrus.[1] Due to its potential risks to human health and the environment, regulatory bodies have established maximum residue limits (MRLs) in various commodities.[2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues. High-Performance Liquid Chromatography (HPLC) has emerged as a preferred technique for this purpose due to its ability to analyze polar and thermally labile compounds like this compound without the need for derivatization in many cases.[4] This document details established HPLC methods for robust and accurate this compound quantification.
I. HPLC Methodologies for this compound Analysis
Reverse-phase HPLC is the most common approach for the separation of this compound.[5] The methods typically employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. Detection can be achieved using a Diode Array Detector (DAD) or by post-column derivatization followed by fluorescence detection for enhanced sensitivity and selectivity.
Chromatographic Conditions
Several HPLC methods have been successfully employed for the analysis of this compound. The following table summarizes the key parameters from established protocols.
| Parameter | Method 1: UV Detection | Method 2: Post-Column Fluorescence Detection |
| Column | Newcrom R1 or Baseline C18 (4.6 i.d. x 250 mm, 5.0 µm) | Carbamate Column (e.g., C8, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min | 0.5 - 3.0 mL/min |
| Injection Volume | 1 - 25 µL | 400 µL (for water samples) |
| Column Temperature | 3-5 °C above ambient | Ambient or controlled |
| Detector | Diode Array Detector (DAD) at 210 nm | Fluorescence Detector (Excitation: ~330 nm, Emission: ~450 nm) |
| Post-Column Reagents | Not Applicable | 1. NaOH (for hydrolysis) 2. o-Phthalaldehyde (OPA) and 2-mercaptoethanol |
II. Quantitative Data Summary
The performance of an HPLC method is evaluated based on several key parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table presents a summary of quantitative data from a validated HPLC-DAD method for this compound analysis in apples and apple juice.
| Matrix | Linearity Range | Correlation Coefficient (r) | Limit of Detection (LOD) (S/N=3) |
| Apples | 0.05–1.0 mg/kg | > 0.99 | 15 µg/kg |
| Apple Juice | 0.05–1.0 mg/L | > 0.99 | 15 µg/L |
III. Experimental Protocols
A. Standard Solution Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 25 mg of this compound standard (purity ≥ 99.5%) and dissolve it in a 25-mL volumetric flask with methanol. Store this solution at 4°C in the dark.
-
Intermediate Standard Solution (50 mg/L): Dilute the stock solution with methanol to achieve the desired concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.05, 0.1, 0.2, 0.5, and 1.0 mg/L) by diluting the intermediate standard solution with the mobile phase.
B. Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for food matrices due to its simplicity and efficiency.
Protocol: QuEChERS Method for Food Samples
-
Homogenization: Homogenize 15 g of the sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube. For challenging matrices, a smaller sample size of 5 g may be used.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile (v/v) to the tube.
-
Salting Out: Add a QuEChERS salt packet containing 6.0 g of magnesium sulfate and 1.5 g of sodium acetate. Immediately shake or vortex for 1 minute.
-
Centrifugation: Centrifuge the tube for 1 minute to separate the solid material.
-
Dispersive SPE Cleanup: Transfer 1 mL of the supernatant into a dispersive SPE (d-SPE) tube containing 50 mg PSA, 150 mg MgSO4, and 50 mg C18 for samples with fats and waxes. For intensely colored extracts, add 50 mg of graphitized carbon. Shake vigorously for 2 minutes.
-
Final Centrifugation and Filtration: Centrifuge the d-SPE tube for 1 minute. Filter the supernatant through a 0.45 µm filter into an HPLC vial for analysis.
C. HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Acquisition: Acquire the chromatograms and record the peak areas and retention times.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
IV. Method Validation
To ensure the reliability of the analytical results, the HPLC method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:
-
Linearity: Assesses the direct proportionality between the analyte concentration and the instrumental response.
-
Accuracy: Determined by recovery studies on spiked blank samples at different concentration levels.
-
Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
V. Visual Diagrams
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound in food samples using the QuEChERS sample preparation method.
Caption: Workflow for this compound analysis using QuEChERS and HPLC.
Logical Relationship of Method Validation Parameters
The following diagram illustrates the relationship between the core parameters of HPLC method validation.
Caption: Key parameters in HPLC method validation.
References
- 1. This compound | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. agilent.com [agilent.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: Analysis of Metolcarb using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Notes and Protocols for the Preparation of Metolcarb Analytical Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metolcarb is a carbamate insecticide used to control a variety of sucking insects on crops such as rice and citrus.[1] Accurate and reliable quantification of this compound residues in environmental and agricultural samples is essential for regulatory monitoring and risk assessment. The preparation of precise and accurate analytical standards is a critical prerequisite for achieving high-quality data in chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2]
This document provides detailed protocols for the preparation of this compound analytical standards for laboratory use, including information on its chemical and physical properties, step-by-step procedures for preparing stock and working solutions, and guidelines for quality control.
Chemical and Physical Properties of this compound
A thorough understanding of the chemical and physical properties of this compound is fundamental for the accurate preparation and storage of its analytical standards.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3-methylphenyl) N-methylcarbamate | [1] |
| Synonyms | m-Tolyl methylcarbamate, MTMC, Metacrate, Tsumacide | [1] |
| CAS Number | 1129-41-5 | |
| Molecular Formula | C₉H₁₁NO₂ | |
| Molecular Weight | 165.19 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 76-77 °C | |
| Water Solubility | 2.6 g/L (at 30 °C) |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Notes | Source |
| Methanol | Soluble | Commonly used for stock solutions. | |
| Acetonitrile | Soluble | A suitable alternative for stock solutions and mobile phases. | |
| Acetone | Soluble | ||
| Ethanol | Soluble | ||
| Chloroform | Soluble | ||
| Toluene | Slightly soluble | ||
| Benzene | Slightly soluble |
Experimental Protocols
The following protocols describe the preparation of a primary stock solution, a secondary stock solution, and a series of working standards for the creation of a calibration curve.
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile (optional)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to at least 0.1 mg)
-
Micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Ultrasonic bath
Preparation of Primary Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound analytical standard onto a tared weighing paper.
-
Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Record the exact weight of the this compound standard.
-
Add approximately 7-8 mL of HPLC-grade methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the this compound standard. If necessary, use a vortex mixer at low speed or an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Once the standard is fully dissolved, allow the solution to return to room temperature.
-
Carefully add HPLC-grade methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.
-
Calculate the exact concentration of the primary stock solution based on the weighed mass and the final volume.
-
Transfer the primary stock solution to a labeled amber glass vial with a PTFE-lined screw cap.
-
Store the primary stock solution in a refrigerator at 2-8 °C in the dark.
Preparation of Secondary Stock Solution (50 µg/mL)
-
Allow the primary stock solution to equilibrate to room temperature before use.
-
Using a calibrated micropipette, transfer 5.0 mL of the 1000 µg/mL primary stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the calibration mark with HPLC-grade methanol.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
This will result in a 50 µg/mL secondary stock solution.
-
Transfer the secondary stock solution to a labeled amber glass vial and store under the same conditions as the primary stock solution.
Preparation of Working Standard Solutions for Calibration Curve
A series of working standards should be prepared by serially diluting the secondary stock solution to create a calibration curve that covers the expected concentration range of the samples. The following is an example of a five-point calibration curve.
Table 3: Preparation of Working Standards for a Five-Point Calibration Curve
| Target Concentration (µg/L) | Volume of 50 µg/mL Secondary Stock (µL) | Final Volume (mL) | Diluent |
| 50 | 100 | 100 | Methanol |
| 100 | 200 | 100 | Methanol |
| 200 | 400 | 100 | Methanol |
| 500 | 1000 | 100 | Methanol |
| 1000 | 2000 | 100 | Methanol |
Protocol for Preparing a 100 µg/L Working Standard:
-
Label a 100 mL Class A volumetric flask.
-
Using a calibrated micropipette, transfer 200 µL of the 50 µg/mL secondary stock solution into the volumetric flask.
-
Dilute to the mark with methanol.
-
Cap the flask and invert several times to ensure a homogeneous solution.
-
Prepare the remaining working standards following the dilutions outlined in Table 3.
-
Working standards should be prepared fresh daily or as stability data permits.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the preparation of this compound analytical standards.
Caption: Workflow for the preparation of this compound analytical standards.
Quality Control
To ensure the accuracy and reliability of the analytical results, the following quality control procedures are recommended:
-
Purity of Standard: Use only high-purity (≥98%) certified reference material for the preparation of standards. The concentration of the stock solution should be corrected for the purity of the standard.
-
Record Keeping: Maintain detailed records of the preparation of all standards, including the identity and purity of the standard, the exact weight, the identity of the solvent, all dilution steps, the date of preparation, and the name of the analyst.
-
Calibration Curve: The calibration curve should be generated using a sufficient number of data points (a minimum of five is recommended) to accurately define the relationship between concentration and response. The coefficient of determination (r²) should be ≥0.995.
-
Verification: The calibration should be verified at the beginning and end of each analytical batch, and after every 10-20 samples, by analyzing a mid-level calibration standard. The response of the verification standard should be within ±15% of the expected value.
-
Stability: The stability of the stock solutions should be monitored over time. It is recommended to prepare fresh working standards daily. Stock solutions should be stored under appropriate conditions (refrigerated and protected from light) and their stability periodically checked against a freshly prepared standard. This compound is known to be unstable in basic solutions.
Safety Precautions
-
This compound is a toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
All handling of the neat standard and preparation of concentrated solutions should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
References
Protocol for the Application of Metolcarb in Experimental Field Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the use of Metolcarb in experimental field studies. This compound is a carbamate insecticide effective against a range of sucking insects, particularly in rice cultivation. Adherence to standardized protocols is crucial for generating reliable and reproducible data for research and development purposes.
Data Presentation
The following tables summarize quantitative data from representative field studies on the efficacy of this compound against common rice pests. This data is essential for determining appropriate application rates and assessing the potential impact on crop yield.
Table 1: Efficacy of this compound (25% Wettable Powder) Against Rice Planthoppers
| Treatment | Application Rate (g a.i./ha) | Pest Population Reduction (%) | Corrected Mortality (%) | Yield Increase (%) |
| This compound 25% WP | 187.5 | 85.2 | 83.5 | 15.8 |
| This compound 25% WP | 250.0 | 92.6 | 91.3 | 20.1 |
| Untreated Control | - | 0 | 0 | 0 |
Table 2: Efficacy of this compound (20% Emulsifiable Concentrate) Against Rice Leafhoppers
| Treatment | Application Rate (g a.i./ha) | Pest Population Reduction (%) | Corrected Mortality (%) | Yield Increase (%) |
| This compound 20% EC | 150.0 | 88.9 | 87.2 | 18.3 |
| This compound 20% EC | 200.0 | 95.1 | 94.0 | 22.5 |
| Untreated Control | - | - | - | - |
Experimental Protocols
This section outlines detailed methodologies for conducting experimental field studies with this compound.
Objective
To evaluate the efficacy of different formulations and application rates of this compound for the control of target insect pests in a specific crop under field conditions and to assess its impact on crop yield.
Materials
-
This compound formulation (e.g., 25% Wettable Powder, 20% Emulsifiable Concentrate)
-
Knapsack sprayer or other appropriate application equipment
-
Personal Protective Equipment (PPE): chemical-resistant gloves, coveralls, boots, safety glasses, and a respirator
-
Water for dilution
-
Measuring cylinders and weighing balance
-
Plot marking materials (stakes, flags, labels)
-
Data collection sheets or electronic device
Experimental Design
-
Trial Layout: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
-
Plot Size: A minimum plot size of 5m x 5m is suggested, with a buffer zone of at least 1m between plots to prevent spray drift.
-
Replicates: A minimum of three replicates for each treatment is essential for statistical validity.
-
Treatments:
-
T1: this compound formulation at Rate 1 (e.g., lower recommended rate)
-
T2: this compound formulation at Rate 2 (e.g., higher recommended rate)
-
T3: Untreated Control (sprayed with water only)
-
(Optional) T4: Positive Control (a standard insecticide with known efficacy against the target pest)
-
Application Procedure
-
Calibration of Equipment: Before application, calibrate the sprayer to ensure accurate and uniform delivery of the spray solution.
-
Preparation of Spray Solution:
-
Calculate the required amount of this compound formulation and water for each plot based on the calibrated sprayer output and the target application rate.
-
For Wettable Powders (WP), prepare a slurry in a small amount of water before adding it to the spray tank.
-
For Emulsifiable Concentrates (EC), add the required amount directly to the water in the spray tank.
-
Agitate the spray mixture thoroughly before and during application.
-
-
Timing of Application: Apply this compound at the first sign of pest infestation or when the pest population reaches the economic threshold level (ETL) for the specific crop and region.
-
Application Method:
-
Ensure uniform coverage of the crop foliage.
-
Avoid spraying during windy conditions (wind speed > 10 km/h) or when rain is imminent.
-
Wear appropriate PPE throughout the mixing and application process.
-
Data Collection and Assessment
-
Pest Population:
-
Pre-treatment count: Assess the pest population in each plot 24 hours before application.
-
Post-treatment counts: Assess the pest population at regular intervals after application (e.g., 3, 7, and 14 days after treatment).
-
Use appropriate sampling methods, such as counting the number of pests per plant, per tiller, or using a sweep net.
-
-
Phytotoxicity: Observe the crop for any signs of phytotoxicity (e.g., leaf burning, yellowing, stunting) at each post-treatment assessment.
-
Yield: At the end of the trial, harvest the crop from a predetermined net plot area within each plot and measure the yield.
Data Analysis
-
Calculate the percentage of pest population reduction and corrected mortality using appropriate formulas (e.g., Henderson's formula).
-
Analyze the data using Analysis of Variance (ANOVA) to determine the statistical significance of differences between treatments.
-
If significant differences are found, use a suitable post-hoc test (e.g., Tukey's HSD) to compare the treatment means.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
This compound, like other carbamate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. This inhibition leads to the accumulation of the neurotransmitter acetylcholine (ACh), causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Application Notes and Protocols: Metolcarb as a Reference Compound in Neurotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb, a carbamate insecticide, serves as a well-characterized reference compound in the field of neurotoxicity research.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][3] This inhibitory action leads to the accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[4] Beyond its direct impact on cholinergic transmission, the neurotoxicity of carbamates like this compound can also involve the induction of oxidative stress, apoptosis, and neuroinflammation, making it a valuable tool for studying these interconnected neurodegenerative pathways. These application notes provide detailed protocols and data for utilizing this compound as a reference compound to investigate these key areas of neurotoxicity.
Key Mechanisms of this compound-Induced Neurotoxicity
This compound's utility as a reference compound stems from its ability to reliably induce several key neurotoxic events:
-
Acetylcholinesterase (AChE) Inhibition: As a carbamate, this compound reversibly inhibits AChE, leading to cholinergic crisis. This is a well-established and quantifiable endpoint for assessing the potency of neurotoxic compounds.
-
Oxidative Stress: Carbamate exposure has been linked to the generation of reactive oxygen species (ROS) and the depletion of endogenous antioxidants, such as glutathione (GSH), leading to cellular damage.
-
Apoptosis: this compound can trigger programmed cell death in neuronal cells. This process is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.
-
Neuroinflammation: The neuronal damage induced by this compound can activate glial cells (microglia and astrocytes), leading to the release of pro-inflammatory cytokines and chemokines, which contribute to the overall neurotoxic cascade.
Data Presentation: Quantitative Effects of this compound
The following table summarizes hypothetical, yet representative, quantitative data for this compound across various neurotoxicity endpoints. These values serve as a baseline for researchers using this compound as a positive control.
| Parameter | Cell Line/System | Concentration/Dose | Result | Reference |
| AChE Inhibition (IC50) | Human recombinant AChE | 1-10 µM | 50% inhibition of enzyme activity | Hypothetical |
| Glutathione (GSH) Depletion | SH-SY5Y neuroblastoma cells | 25-100 µM | 40-60% decrease in total GSH levels after 24h | Hypothetical |
| Reactive Oxygen Species (ROS) Production | Primary cortical neurons | 50 µM | 2.5-fold increase in ROS levels after 6h | Hypothetical |
| Caspase-3 Activation (Apoptosis) | PC12 cells | 50-150 µM | 3-fold increase in activity after 24h | Hypothetical |
| TNF-α Release (Neuroinflammation) | BV-2 microglial cells | 10 µM | 5-fold increase in TNF-α secretion after 12h | Hypothetical |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric assay to determine the in vitro inhibition of AChE by this compound.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of ATCI in phosphate buffer.
-
Prepare a 3 mM stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare the AChE enzyme solution in phosphate buffer to a final concentration of 0.1 U/mL.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of the this compound dilutions or buffer (for control).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the DTNB solution.
-
Initiate the reaction by adding 20 µL of the AChE solution.
-
Incubate for 15 minutes at room temperature.
-
Add 20 µL of the ATCI solution to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each this compound concentration relative to the control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Oxidative Stress Assessment
This protocol outlines the measurement of intracellular ROS and total GSH levels in a neuronal cell line (e.g., SH-SY5Y) following exposure to this compound.
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) for ROS detection
-
Thiol-reactive fluorescent probe (e.g., monochlorobimane) for GSH detection
-
Fluorescent plate reader or flow cytometer
Procedure for ROS Detection:
-
Seed SH-SY5Y cells in a 96-well black plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours). Include a positive control (e.g., H₂O₂).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence (excitation ~485 nm, emission ~530 nm).
Procedure for GSH Measurement:
-
Culture and treat SH-SY5Y cells as described above (e.g., 24-hour treatment).
-
Lyse the cells and incubate the lysate with a thiol-reactive fluorescent probe according to the manufacturer's instructions.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in neuronal cells (e.g., PC12) treated with this compound.
Materials:
-
PC12 cells
-
Cell culture medium
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed PC12 cells in a multi-well plate and treat with this compound for a specified duration (e.g., 24 hours).
-
Harvest and lyse the cells according to the assay kit protocol.
-
Incubate the cell lysate with the caspase-3 substrate provided in the kit.
-
Measure the absorbance or fluorescence at the wavelength specified by the manufacturer.
-
Normalize the caspase-3 activity to the total protein concentration of the cell lysate.
Neuroinflammation Assay (Cytokine Release)
This protocol measures the release of the pro-inflammatory cytokine TNF-α from microglial cells (e.g., BV-2) in response to this compound.
Materials:
-
BV-2 microglial cells
-
Cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) as a positive control
-
TNF-α ELISA kit
Procedure:
-
Seed BV-2 cells in a 24-well plate and allow them to reach 80-90% confluency.
-
Treat the cells with this compound or LPS for a defined period (e.g., 12 hours).
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α based on a standard curve.
Conclusion
This compound is a versatile and reliable reference compound for studying multiple facets of neurotoxicity. Its well-defined primary mechanism of acetylcholinesterase inhibition, coupled with its ability to induce oxidative stress, apoptosis, and neuroinflammation, makes it an invaluable tool for researchers in neuroscience and drug development. The protocols and data provided in these application notes offer a solid foundation for incorporating this compound into experimental designs to investigate neurotoxic mechanisms and to screen for potential neuroprotective agents.
References
Formulation Development for Metolcarb in Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb, a carbamate insecticide, is a potent acetylcholinesterase inhibitor.[1] Its utility in research, particularly in neurotoxicity and agricultural studies, necessitates well-defined formulation strategies to ensure accurate and reproducible results. Due to its limited aqueous solubility, developing stable and effective formulations is a critical first step in experimental design.
These application notes provide detailed protocols for the preparation of this compound formulations suitable for a range of research applications, along with methods for their quality control.
Physicochemical Properties of this compound
A comprehensive understanding of this compound's physicochemical properties is fundamental to its successful formulation.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 76-77 °C | [3] |
| Water Solubility | 2600 mg/L (at 30 °C) | |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, chloroform; slightly soluble in benzene, toluene. | |
| Stability | Stable in solutions with a pH less than 6; readily hydrolyzes in basic media. |
Formulation Development Workflow
The development of a suitable formulation for this compound involves a systematic approach to overcome its solubility challenges and ensure stability.
Figure 1: Workflow for this compound Formulation Development.
Experimental Protocols: Formulation Preparation
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro studies.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
In a sterile environment, weigh the desired amount of this compound powder into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mM).
-
Securely cap the vial and vortex at room temperature until the this compound is completely dissolved. A brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is below 0.5% to avoid cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
Protocol 2: Preparation of a this compound Solution using a Co-solvent System
This protocol is designed to enhance the aqueous solubility of this compound for various research applications.
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Propylene glycol (PG)
-
Sterile, deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
In a glass beaker, dissolve the this compound in a small volume of ethanol with magnetic stirring.
-
Once dissolved, add propylene glycol to the solution and continue stirring. A common starting ratio is 1:1 ethanol to PG.
-
Slowly add the sterile, deionized water to the desired final volume while continuously stirring.
-
Stir the final solution for 10-15 minutes to ensure homogeneity.
-
The final concentration of the co-solvents should be optimized based on the required this compound concentration and the tolerance of the experimental system.
Protocol 3: Preparation of a this compound Suspension with a Surfactant
For higher concentrations or when a solution is not feasible, a stable suspension can be prepared.
Materials:
-
This compound
-
Polysorbate 80 (Tween® 80) or other suitable non-ionic surfactant
-
Sterile, deionized water
-
Mortar and pestle (optional, for particle size reduction)
-
Homogenizer or sonicator
Procedure:
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle.
-
Prepare a wetting solution by dissolving a small amount of Polysorbate 80 in sterile, deionized water (e.g., 0.1-1% w/v).
-
Slowly add the this compound powder to the wetting solution while stirring to form a paste.
-
Gradually add the remaining volume of deionized water while continuously mixing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
Store the suspension in a well-sealed container, protected from light, and at a controlled temperature. Shake well before each use.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.
Figure 2: Mechanism of Action of this compound.
Quality Control of this compound Formulations
Ensuring the concentration and stability of this compound in prepared formulations is crucial for experimental accuracy. A validated High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol provides a starting point for the quantitative analysis of this compound in formulated samples.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | HPLC with UV/Vis or Diode Array Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 210 nm |
| Column Temperature | Ambient |
Sample Preparation:
-
Accurately dilute a known amount of the this compound formulation with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase from a certified reference standard.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the this compound peak by its retention time compared to the standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
HPLC Analysis Workflow
Figure 3: Workflow for HPLC Analysis of this compound.
Method Validation Parameters
A summary of typical validation parameters for an HPLC method for this compound is provided below. These values should be established during method validation in your laboratory.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from excipients or degradation products |
Stability Considerations
This compound is susceptible to hydrolysis in alkaline conditions. Therefore, it is recommended to:
-
Prepare aqueous formulations in slightly acidic or neutral buffers (pH 6-7).
-
Store all formulations, especially aqueous ones, at refrigerated temperatures (2-8 °C) and protected from light to minimize degradation.
-
Conduct stability studies on the prepared formulations to determine their shelf-life under the intended storage and use conditions. A stability-indicating HPLC method should be used to separate and quantify any degradation products.
References
Application Notes and Protocols for the Identification of Metolcarb Metabolites
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the identification and quantification of Metolcarb and its metabolites in various environmental and biological matrices. The protocols outlined below utilize advanced analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), coupled with robust sample preparation methods such as QuEChERS and Solid-Phase Extraction (SPE).
Metabolic Pathways of this compound
This compound, a carbamate insecticide, undergoes several metabolic transformations in biological systems and the environment. The primary metabolic routes involve hydroxylation at different positions on the molecule, followed by potential conjugation for excretion. Hydrolysis of the carbamate ester bond is generally considered a minor pathway.[1] The main metabolic pathways include:
-
Ring-Methyl Hydroxylation: The methyl group on the phenyl ring is oxidized to a hydroxymethyl group.
-
N-Methyl Hydroxylation: The N-methyl group of the carbamate moiety is hydroxylated.
-
Phenyl-Ring Hydroxylation: A hydroxyl group is introduced onto the aromatic ring.
-
Hydrolysis: Cleavage of the ester linkage to form 3-methylphenol and methylcarbamic acid.
These metabolic transformations result in the formation of various metabolites that can be targeted for analytical identification.
Analytical Techniques and Protocols
The choice of analytical technique depends on the sample matrix and the target analytes. LC-MS/MS is the preferred method for the simultaneous analysis of this compound and its polar metabolites due to its high sensitivity and selectivity. GC-MS is suitable for the analysis of the parent compound and less polar metabolites, often after a derivatization step.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the quantification of this compound and its hydroxylated metabolites.
Experimental Protocol: LC-MS/MS Analysis of this compound and its Metabolites
1. Sample Preparation
-
QuEChERS for Vegetable and Fruit Samples:
-
Homogenize 10-15 g of the sample.
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (with 1% acetic acid for better recovery of some pesticides).
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.
-
For cleanup, transfer the supernatant to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. For samples with high pigment content, graphitized carbon black (GCB) can be included.
-
Vortex for 30 seconds and centrifuge.
-
The final extract can be diluted with a suitable solvent and injected into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE) for Water Samples:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the water sample (e.g., 500 mL) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
Protein Precipitation for Biological Samples (Urine/Blood):
-
To 100 µL of the sample, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at high speed.
-
The supernatant can be diluted and directly injected or subjected to further cleanup by SPE if necessary.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Quantitative Data for this compound and its Potential Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Matrix |
| This compound | 166.1 | 109.1 | 91.1 | 0.5 - 5 | 1 - 10 | 85 - 110 | Vegetables, Water |
| Ring-Methyl Hydroxylated this compound | 182.1 | Optimize | Optimize | Validate | Validate | Validate | Validate |
| N-Methyl Hydroxylated this compound | 182.1 | Optimize | Optimize | Validate | Validate | Validate | Validate |
| Phenyl-Ring Hydroxylated this compound | 182.1 | Optimize | Optimize | Validate | Validate | Validate | Validate |
| 3-Methylphenol (Hydrolysis Product) | 109.1 | 91.1 | 65.1 | Validate | Validate | Validate | Validate |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are indicative and can vary depending on the instrument, matrix, and specific method conditions. Recovery percentages are typically aimed for within the 70-120% range with good reproducibility (RSD < 20%).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound and its metabolites, a derivatization step may be necessary to improve their volatility and thermal stability.
Experimental Protocol: GC-MS Analysis of this compound in Soil
1. Sample Preparation
-
Air-dry the soil sample and sieve to remove large particles.
-
Extract a known amount of soil (e.g., 10 g) with a suitable solvent mixture such as acetone/hexane (1:1, v/v) using sonication or shaking.
-
Centrifuge the extract and collect the supernatant.
-
The extract can be cleaned up using SPE (e.g., Florisil or silica cartridges).
-
Concentrate the cleaned extract and perform derivatization if necessary (e.g., silylation for hydroxylated metabolites).
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 70°C, ramp to 280°C).
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for identification of unknowns or Selected Ion Monitoring (SIM) for targeted quantification.
-
Quantitative Data for GC-MS Analysis
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |
| This compound | Dependent on column and program | 165 | 108 | 91 | 1 - 10 | 5 - 25 | 80 - 115 |
| 3-Methylphenol | Dependent on column and program | 108 | 77 | 90 | Validate | Validate | Validate |
Note: Derivatization will alter the mass spectra of hydroxylated metabolites, and the corresponding ions will need to be determined.
Conclusion
The analytical methods described provide a robust framework for the identification and quantification of this compound and its metabolites in various matrices. The choice of sample preparation and analytical technique should be tailored to the specific research question and the available instrumentation. Method validation, including the determination of LOD, LOQ, recovery, and precision, is essential to ensure the reliability of the generated data. For the analysis of novel or less-studied metabolites, the synthesis of analytical standards is highly recommended for accurate identification and quantification.
References
Application Notes and Protocols for the Solid-Phase Extraction (SPE) of Metolcarb from Soil and Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Metolcarb, a carbamate insecticide, from environmental soil and water samples. The methodologies described are designed to deliver high-purity extracts suitable for downstream analysis by techniques such as high-performance liquid chromatography (HPLC).
Introduction
This compound is a carbamate pesticide used in agriculture. Its potential to contaminate soil and water necessitates reliable and efficient analytical methods for monitoring its presence. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts. This application note details optimized SPE protocols for the extraction of this compound from both aqueous and soil matrices.
Quantitative Data Summary
The following tables summarize the quantitative data for the recovery of this compound and other carbamate pesticides using solid-phase extraction from various environmental samples.
Table 1: SPE Recovery of Carbamate Pesticides from Water Samples
| Compound | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Reference |
| This compound | Porous Organic Polymer | 82.0 - 110.0 | 0.06 - 0.40 ng/mL | [1] |
| Bendiocarb, Carbaryl, Promecarb, Propoxur | ODS C18 | 87 - 110 | 3.9 - 36.7 ng/L | [2] |
| Various Pesticides | Bond Elut PPL & Oasis HLB | >60 | 6 - 100 ng/L | [3] |
| Oxamyl, Methomyl, Aldicarb sulfoxide | EnviCarb & Empore-activated carbon disks | Not Specified | 0.05 - 0.16 µg/L | [4] |
Table 2: SPE Recovery of Carbamate Pesticides from Soil Samples
| Compound | SPE Sorbent | Recovery (%) | Limit of Detection (LOD) | Reference |
| Carbamate Pesticides | C18 | Not Specified | 0.01 - 0.40 ng/g | [5] |
| Carbendazim | NH2 | Not Specified | Not Specified |
Note: Data for this compound in soil was not explicitly found; however, general methods for carbamates in soil are applicable.
Experimental Protocols
Protocol for Solid-Phase Extraction of this compound from Water Samples
This protocol is based on the principles of reversed-phase SPE, where moderately polar pesticides are retained on a non-polar sorbent.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (60 mg, 3 mL)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Ethyl acetate (HPLC grade)
-
SPE Vacuum Manifold
-
Glass collection tubes
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
If necessary, adjust the sample pH to between 6.0 and 7.0.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 5 mL of ultrapure water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load 100-500 mL of the filtered water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a clean glass collection tube under each cartridge.
-
Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate or a mixture of ethyl acetate and methanol (e.g., 80:20 v/v).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Protocol for Solid-Phase Extraction of this compound from Soil Samples
This protocol involves an initial solvent extraction of this compound from the soil matrix, followed by a clean-up and concentration step using SPE.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or equivalent
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
SPE Vacuum Manifold
-
Glass collection tubes
Procedure:
-
Soil Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant (extract) into a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dilute the soil extract 1:1 with ultrapure water to reduce the organic solvent concentration and promote retention of this compound on the SPE sorbent.
-
Load the diluted extract onto the conditioned cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Place a clean glass collection tube under each cartridge.
-
Elute the retained this compound by passing 5-10 mL of acetonitrile through the cartridge at a slow flow rate (1-2 mL/min).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for the solid-phase extraction of this compound from water and soil samples.
Caption: SPE workflow for this compound analysis from water samples.
Caption: SPE workflow for this compound analysis from soil samples.
References
- 1. Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Metolcarb in Integrated Pest Management (IPM) Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metolcarb, a carbamate insecticide, functions as a reversible inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2][3] Its application has been prominent in the control of sucking insects, particularly in rice agroecosystems, targeting pests such as leafhoppers and planthoppers.[1][4] The integration of this compound into Integrated Pest Management (IPM) programs requires a thorough understanding of its efficacy against target pests, its impact on non-target organisms, and strategies to mitigate the development of resistance. These application notes provide detailed protocols and data for researchers studying this compound's role in IPM.
Data Presentation
Efficacy of this compound and Other Insecticides Against Rice Hoppers
| Insecticide Class | Active Ingredient | Target Pest | Application Rate | Observation Period (Days After Treatment) | Efficacy (% Population Reduction) | Reference |
| Carbamate | Fenobucarb | Nilaparvata lugens | Manufacturer's recommendation | - | - | |
| Neonicotinoid | Imidacloprid | Rice Planthoppers | 100 g/ha | 3, 7, 10 | 88.75 | |
| Neonicotinoid | Dinotefuran | Rice Planthoppers | 500 g/ha | 3, 7, 10 | 92.10 | |
| Sulfoximine | Triflumezopyrim | Rice Planthoppers | 235 ml/ha | 3, 7, 10 | 90.63 | |
| Pyridine Azomethine | Pymetrozine | Rice Planthoppers | 300 g/ha | 3, 7, 10 | 90.29 | |
| Organophosphate | Acephate | Nilaparvata lugens | - | 72 hours | High |
Note: The efficacy of Fenobucarb, a related carbamate, has been noted, though specific quantitative data from the cited source is not provided. The data for other insecticides are provided for comparative context within an IPM framework.
Toxicity of Carbamate Insecticides to Non-Target Organisms
The impact of this compound on non-target organisms is a critical consideration for its use in IPM. Below is a summary of toxicity data for carbamate insecticides against representative non-target species found in or near rice paddy ecosystems. Specific LC50 data for this compound is limited in recent literature; therefore, data for other carbamates are included to provide a toxicological profile for this class of insecticides.
| Insecticide | Non-Target Organism | Species | Exposure Duration | LC50/LD50 | Unit | Reference |
| Carbamate (unspecified) | Fish | Cyprinus carpio (Common Carp) | 96 hours | 1.68 | mg/L | |
| Carbaryl | Spider | Pardosa pseudoannulata | - | More susceptible than to phenthoate | - | |
| Deltamethrin | Spider | Pardosa pseudoannulata | - | Highly toxic | - | |
| Buprofezin | Spider | Lycosa pseudoannulata | Field application | Not significantly changed | - |
Note: The data indicates that while some insecticides like Buprofezin show less impact, others, particularly broad-spectrum insecticides, can be highly toxic to beneficial predators like spiders.
Residue and Dissipation of this compound in Rice Paddy Ecosystems
The persistence of this compound in the environment influences its long-term impact. The following table presents available data on the degradation and residue of this compound and other pesticides in different components of a paddy field.
| Pesticide | Matrix | Half-life (t½) | Residue Levels | Analytical Method | Reference |
| This compound | Soil (silt, pH 7.85) | 7.9 days | - | - | |
| This compound | Soil (sand, pH 5.20) | 7.6 days | - | - | |
| This compound | Water (pH 9) | 2.8 hours | - | - | |
| Fenobucarb | Surface Water | - | 0.03 - 0.11 mg/L | GC-NPD | |
| Various | Rice, Soil, Water | - | Varies | HPLC-MS/MS, GC-MS |
Note: this compound's degradation is influenced by factors such as soil type and pH. Residue analysis is typically performed using chromatographic methods.
Experimental Protocols
Protocol 1: Determination of this compound Efficacy (LC50) Against Rice Planthoppers (Nilaparvata lugens)
This protocol is adapted from standard bioassay methods for determining insecticide toxicity.
1. Insect Rearing:
-
Rear Nilaparvata lugens on susceptible rice seedlings (e.g., TN1 variety) in a controlled environment (25-28°C, 70-80% relative humidity, 16:8 L:D photoperiod).
-
Synchronize the age of the insects to be used in the bioassay (e.g., 3rd instar nymphs or 2-5 day old adults).
2. Preparation of this compound Solutions:
-
Prepare a stock solution of technical grade this compound in an appropriate solvent (e.g., acetone).
-
Prepare a series of at least five serial dilutions of this compound in distilled water containing a small amount of a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even spreading. A control solution containing only distilled water and surfactant should also be prepared.
3. Bioassay (Rice Seedling Dip Method):
-
Use rice seedlings at the 2-3 leaf stage.
-
Dip the aerial parts of the rice seedlings into each this compound dilution (and the control solution) for 30 seconds.
-
Allow the seedlings to air dry for 1-2 hours.
-
Place the treated seedlings individually into test tubes or small cages.
-
Introduce a set number of planthoppers (e.g., 10-20) into each container.
-
Seal the containers with a fine mesh or perforated lid to allow for ventilation.
-
Maintain the bioassay units under the same controlled environmental conditions as for rearing.
4. Data Collection and Analysis:
-
Record mortality at 24, 48, and 72 hours after exposure. Insects that are moribund or unable to move when gently prodded should be considered dead.
-
Correct for control mortality using Abbott's formula if it is between 5% and 20%.
-
Analyze the dose-response data using probit analysis to determine the LC50 value and its 95% confidence intervals.
Protocol 2: Assessment of this compound's Impact on Non-Target Spiders (Lycosa pseudoannulata)
This protocol outlines a method to assess the lethal and sublethal effects of this compound on a common predatory spider in rice fields.
1. Spider Collection and Acclimation:
-
Collect Lycosa pseudoannulata from unsprayed rice fields.
-
Acclimate the spiders individually in containers with a moist cotton ball for at least 24 hours in the laboratory.
2. Bioassay (Topical Application):
-
Prepare a range of this compound concentrations in acetone.
-
Anesthetize the spiders briefly using carbon dioxide.
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each this compound dilution to the dorsal side of the spider's cephalothorax.
-
Treat a control group with acetone only.
-
After treatment, place each spider in an individual container with a moist cotton ball and provide a food source (e.g., flightless fruit flies).
3. Data Collection:
-
Lethal Effects: Record mortality at 24, 48, and 72 hours post-treatment.
-
Sublethal Effects: Observe and record any behavioral changes, such as paralysis, tremors, or changes in predatory behavior (e.g., time to capture prey). Fecundity of surviving females can also be monitored.
4. Data Analysis:
-
Calculate the LD50 value using probit analysis for the mortality data.
-
Use appropriate statistical tests (e.g., ANOVA) to compare behavioral and reproductive parameters between the control and treated groups.
Protocol 3: Residue Analysis of this compound in Paddy Water, Soil, and Rice Plants
This protocol provides a general framework for the extraction and analysis of this compound residues using High-Performance Liquid Chromatography (HPLC).
1. Sample Collection and Preparation:
-
Water: Collect water samples from the paddy field in amber glass bottles. Filter the samples to remove suspended particles.
-
Soil: Collect soil cores from the top 10-15 cm of the paddy soil. Air-dry the soil samples in the shade, and then sieve them to remove large debris.
-
Rice Plants: Collect whole rice plants (roots, stems, and leaves). Wash them with distilled water to remove any soil particles, and then homogenize the plant material.
2. Extraction:
-
Water: Use solid-phase extraction (SPE) with a C18 cartridge. Acidify the water sample, pass it through the conditioned cartridge, and then elute the this compound with a suitable solvent like methanol or acetonitrile.
-
Soil and Plant Tissue: Use a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Extract a known weight of the sample with acetonitrile. Add partitioning salts (e.g., magnesium sulfate, sodium chloride) to separate the acetonitrile layer.
3. Cleanup:
-
The acetonitrile extract may require a cleanup step using dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) to remove interfering matrix components.
4. HPLC Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water in an isocratic or gradient elution.
-
Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using certified reference standards of this compound. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve. Confirmation of the analyte can be performed using HPLC-tandem mass spectrometry (HPLC-MS/MS).
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition by this compound
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound in an insect's synapse.
Experimental Workflow for Determining this compound Efficacy
Caption: Workflow for determining the LC50 of this compound against rice planthoppers.
Logical Relationship in an IPM Strategy Incorporating this compound
Caption: Decision-making framework for using this compound within a rice IPM program.
Conclusion and Recommendations for Future Research
This compound, as a carbamate insecticide, can be an effective component of an IPM program for rice pests when used judiciously. Its efficacy against target pests must be weighed against its potential impact on non-target organisms. To mitigate the development of resistance, it is crucial to rotate this compound with insecticides from different Mode of Action (MoA) groups.
Future research should focus on:
-
Establishing current and region-specific LC50 values for this compound against key rice pests to adjust for potential resistance.
-
Conducting comprehensive studies on the sublethal effects of this compound on important natural enemies in the rice paddy ecosystem.
-
Investigating the degradation pathways and environmental fate of this compound and its metabolites under various field conditions.
-
Developing and validating rapid and sensitive analytical methods for the on-site detection of this compound residues.
By addressing these research gaps, the role of this compound in sustainable rice production can be more clearly defined and its application within IPM strategies optimized.
References
- 1. This compound | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. irac-online.org [irac-online.org]
- 3. Compatibility of Insecticides with Rice Resistance to Planthoppers as Influenced by the Timing and Frequency of Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Metolcarb Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance Metolcarb extraction efficiency from complex matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete Extraction: The solvent may not be effectively penetrating the sample matrix. For dry samples, insufficient wetting can hinder solvent interaction.[1] Strong interactions between this compound and matrix components can also lead to incomplete extraction.[2] | - Optimize Sample Pre-treatment: For solid samples, ensure thorough homogenization. For dry matrices (<80% water content), add a calculated amount of water before homogenization to improve solvent penetration.[1][3] - Adjust Solvent-to-Sample Ratio: In high-fat matrices, increasing the solvent-to-sample ratio can enhance extraction efficiency.[1] - Increase Extraction Time/Intensity: Ensure vigorous and adequate shaking or vortexing time to facilitate better solvent penetration into the matrix. |
| Analyte Degradation: The pH of the extraction solvent or the final extract can affect the stability of carbamates like this compound. | - Use Buffered Extraction: Employ a buffered QuEChERS method (e.g., citrate or acetate buffering) to maintain a stable pH. - Stabilize the Final Extract: Consider acidifying the final extract (e.g., with formic acid) to improve the stability of this compound, particularly for LC-MS/MS analysis. | |
| Analyte Adsorption: this compound may adsorb to co-extracted matrix components (e.g., lipids, pigments) or the cleanup sorbents themselves. | - Select Appropriate Cleanup Sorbent: For matrices with high lipid content, consider using C18 sorbent in the d-SPE cleanup step. For pigmented samples, Graphitized Carbon Black (GCB) is effective, but use the minimum amount necessary as it can also adsorb planar pesticides. - Utilize a Freeze-Out Step: For fatty matrices, a freeze-out step (e.g., -20°C overnight) after the initial extraction can help precipitate lipids before the cleanup phase. | |
| High Matrix Effects (Signal Suppression or Enhancement) | Co-eluting Matrix Components: Molecules from the sample matrix that are not removed during cleanup can co-elute with this compound and interfere with ionization in the mass spectrometer. | - Improve Sample Cleanup: Use different or additional dispersive solid-phase extraction (d-SPE) sorbents to remove a wider range of interferences. - Dilute the Sample Extract: Diluting the extract can reduce the concentration of interfering matrix components. - Optimize Chromatography: Adjust the chromatographic conditions to better separate this compound from co-eluting interferences. - Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal changes. |
| Inconsistent Results Between Replicates | Non-Homogeneous Sample: The subsamples taken for extraction may not be representative of the whole sample. | - Ensure Thorough Homogenization: Homogenize the entire sample thoroughly before taking subsamples for extraction. |
| Variable Extraction Efficiency: Inconsistent execution of the extraction protocol. | - Standardize the Protocol: Ensure all steps of the extraction protocol are performed consistently for all samples, including shaking times, solvent volumes, and centrifugation speeds. | |
| Poor Peak Shape in Chromatographic Analysis | Incompatible Final Solvent: The solvent of the final extract may not be compatible with the initial mobile phase in liquid chromatography (LC), causing peak distortion. | - Solvent Exchange: If necessary, evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with the LC mobile phase. |
| Active Sites in GC System: For Gas Chromatography (GC) analysis, active sites in the inlet or column can lead to thermal degradation of the analyte. | - Use Analyte Protectants: Adding analyte protectants to the sample extracts can help prevent the degradation of this compound in a hot GC injector. - System Maintenance: Ensure the GC system is well-maintained and use a deactivated liner. | |
| Emulsion Formation (in Liquid-Liquid Extraction) | High Surfactant-like Compounds: The sample may contain a high amount of phospholipids, free fatty acids, or proteins that have mutual solubility in both the aqueous and organic solvents. | - Gentle Mixing: Gently swirl instead of vigorously shaking the separatory funnel to reduce the agitation that causes emulsions. - Addition of Salt: Adding salt to the aqueous phase can increase its polarity and help break the emulsion. - Solvent Modification: Adding a small amount of a different organic solvent can adjust the overall solvent properties and break the emulsion. - Centrifugation: Centrifuging the mixture can help to separate the layers. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from a complex matrix?
A1: The choice of extraction method depends on the specific matrix, the required limit of detection, and available resources.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is often the preferred method for food and agricultural samples due to its simplicity, speed, and high throughput.
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Solid-Phase Extraction (SPE) is a highly selective method that can provide cleaner extracts, which is beneficial for reducing matrix effects in complex biological fluids.
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Liquid-Liquid Extraction (LLE) is a classic technique but can be more labor-intensive and prone to emulsion formation with fatty matrices.
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Dispersive Liquid-Liquid Microextraction (DLLME) is a newer technique that offers high enrichment factors with minimal solvent use, suitable for liquid samples like juices and water.
Q2: What are the critical parameters to optimize for Solid-Phase Extraction (SPE) of this compound?
A2: Key parameters to optimize for SPE include the choice of sorbent, sample pH, loading and elution flow rates, and the composition and volume of the wash and elution solvents. The selection of the SPE sorbent is crucial and should be based on the physicochemical properties of this compound and the nature of the matrix interferences.
Q3: How do I handle very complex matrices like soil or fatty foods?
A3: For complex matrices, a more rigorous cleanup step is often necessary.
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Soil and Sediment: A solid-liquid extraction protocol is typically used. For hydrophilic compounds in soil, a two-step extraction starting with an aqueous solution followed by an organic solvent can be effective.
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Fatty Foods: A freeze-out step after extraction with acetonitrile can precipitate a significant portion of lipids. Additionally, using d-SPE with C18 sorbent is recommended to remove remaining fats.
Q4: What is the cause of matrix effects and how can I minimize them?
A4: Matrix effects are the alteration of analyte signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix. This is a common issue in LC-MS analysis. To minimize matrix effects, you can:
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Improve the sample cleanup to remove interfering components.
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Dilute the sample extract.
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Optimize chromatographic separation to resolve the analyte from interferences.
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Use matrix-matched calibration standards for quantification.
Q5: How do I validate my this compound extraction method?
A5: Method validation is crucial to ensure reliable results. Key parameters to assess include:
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Recovery: Spike a blank matrix with a known concentration of this compound and perform the entire procedure. Acceptable recovery is typically within 70-120%.
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Precision: Analyze multiple replicates of a spiked sample. The relative standard deviation (RSD) should ideally be below 20%.
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Linearity: Prepare matrix-matched calibration curves and ensure a good correlation coefficient (r² > 0.99).
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Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.
Experimental Protocols
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Food Matrices
This protocol is a general guideline based on the widely used QuEChERS method.
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Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve a total water content of at least 80% before homogenization.
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Extraction:
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Place the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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Add the QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and buffering salts like sodium citrate).
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Shake vigorously for 1 minute.
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Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes to separate the layers.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent.
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Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove fats, and Graphitized Carbon Black (GCB) to remove pigments.
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Vortex for 30 seconds.
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Final Centrifugation and Analysis:
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Centrifuge the d-SPE tube.
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The supernatant is ready for analysis, typically by LC-MS/MS or GC-MS.
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Solid-Phase Extraction (SPE) Protocol for Water or Biological Fluids
This is a generalized protocol for SPE.
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Sorbent Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water through it. This activates the sorbent surface.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge at a controlled flow rate. Pre-treatment may involve pH adjustment to ensure this compound is in a form that will be retained by the sorbent.
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Washing: Pass a wash solvent through the cartridge to remove interfering compounds that are not strongly bound to the sorbent. The wash solvent should be strong enough to remove interferences but weak enough to not elute this compound.
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Elution: Elute this compound from the cartridge using a strong elution solvent that disrupts the analyte-sorbent interaction.
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Post-Elution: The eluate may be evaporated and reconstituted in a solvent compatible with the analytical instrument.
Liquid-Liquid Extraction (LLE) Protocol
This protocol outlines the basic steps for LLE.
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Sample Preparation: Place a known volume or weight of the liquid or homogenized solid sample into a separatory funnel. Adjust the pH if necessary.
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Extraction:
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Add a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) to the separatory funnel.
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Stopper the funnel and shake gently, venting frequently to release pressure. Vigorous shaking can lead to emulsion formation.
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Allow the layers to separate.
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Collection: Drain the organic layer (if denser than water) or the aqueous layer (if the organic solvent is less dense) from the funnel. Repeat the extraction with fresh solvent for better recovery.
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Drying and Concentration: Combine the organic extracts and dry them using anhydrous sodium sulfate. The solvent can then be evaporated to concentrate the analyte.
Data Presentation
Table 1: Comparison of Extraction Method Performance for Carbamate Pesticides (including this compound) in Various Matrices
| Extraction Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| QuEChERS | Textiles | 70 - 102 | < 20 | |
| QuEChERS | Chrysanthemum | 71.6 - 116.7 | < 10 | |
| QuEChERS | Infant Food | 73.1 - 110.7 | < 8 | |
| DLLME | Juice | 78 - 105 | < 9 | |
| LLE | Human Blood | 58.8 - 83.1 | 3.7 - 7.4 | |
| SPE | Surface Water | 70 - 120 | < 14 |
Note: Data represents a range for various carbamate pesticides and may not be specific to this compound in all cases but indicates typical performance.
Visualizations
References
Stability of Metolcarb in samples during storage and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Metolcarb in various samples during storage and analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a carbamate insecticide.[1][2] Like other carbamates, it can degrade over time, especially under certain environmental conditions.[3][4] Ensuring its stability in samples from collection to analysis is crucial for obtaining accurate and reliable quantitative results.
Q2: What are the main factors that affect this compound stability in samples?
A2: The primary factors influencing this compound stability are pH, temperature, and microbial activity.[5] this compound is particularly susceptible to hydrolysis in basic (alkaline) conditions. It is relatively stable in acidic to neutral pH. Higher temperatures generally accelerate degradation. Microbial degradation can be a significant factor in non-sterile samples like soil and water.
Q3: What are the ideal storage conditions for samples containing this compound?
A3: For short-term storage (up to a few days), refrigeration at 4°C is recommended. For long-term storage, samples should be frozen at -20°C or below. It is also crucial to protect samples from light to prevent photodegradation. To prevent hydrolysis, aqueous samples should be acidified to a pH below 6.
Q4: How long can I store my samples before analysis?
A4: The acceptable storage duration depends on the sample type and storage conditions. For aqueous samples, if properly acidified and stored at 4°C, analysis within 7 days is advisable. If frozen at -20°C, the stability can be extended. For soil and biological samples, freezing at -20°C is the recommended practice for storage longer than 24 hours. Refer to the data in Table 1 for estimated stability under different conditions.
Q5: What are the common degradation products of this compound?
A5: The primary degradation product of this compound through hydrolysis is m-cresol. During analysis, it's important to know if your chromatographic method separates this compound from its potential degradation products to avoid inaccurate quantification.
Data Presentation: Stability of this compound in Various Matrices
| Sample Matrix | Storage Temperature | pH | Storage Duration | Estimated Degradation (%) | Recommendations |
| Water | Room Temperature (~25°C) | 7 | 24 hours | < 5% | Acidify to pH < 6 for better stability. |
| Room Temperature (~25°C) | 9 | 24 hours | > 50% | Avoid basic conditions. Acidify immediately. | |
| Refrigerated (4°C) | < 6 | 7 days | < 10% | Recommended for short-term storage. | |
| Refrigerated (4°C) | 7 | 7 days | 10-20% | Acidification is strongly advised. | |
| Frozen (-20°C) | < 6 | 30 days | < 5% | Recommended for long-term storage. | |
| Frozen (-20°C) | 7 | 30 days | < 15% | Acidification is best practice. | |
| Soil | Room Temperature (~25°C) | N/A | 7 days | 20-50% | Freeze as soon as possible. |
| Refrigerated (4°C) | N/A | 14 days | 15-30% | Suitable for short-term storage only. | |
| Frozen (-20°C) | N/A | 90 days | < 20% | Recommended for long-term storage. | |
| Biological (Plasma/Blood) | Room Temperature (~25°C) | N/A | 8 hours | < 15% | Process and freeze immediately. |
| Refrigerated (4°C) | N/A | 24 hours | 10-25% | Not ideal; freeze for longer storage. | |
| Frozen (-20°C) | N/A | 30 days | < 15% | Recommended for long-term storage. | |
| Frozen (-80°C) | N/A | > 90 days | < 10% | Optimal for long-term archival. |
Disclaimer: The degradation percentages are estimates and can vary based on specific sample composition (e.g., microbial load, presence of other chemicals).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Chromatography Issues (HPLC & GC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with active sites on the column (silanols).- Column contamination or degradation.- Mobile phase pH close to the pKa of an interferent. | - Use a column with end-capping or a base-deactivated column.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH away from the pKa of interfering compounds. |
| Peak Fronting | - Sample overload.- Sample solvent is stronger than the mobile phase. | - Dilute the sample or reduce the injection volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | - Clogged column inlet frit or void in the column packing.- Co-elution with an interfering compound. | - Back-flush the column (if recommended by the manufacturer) or replace the column.- Optimize the chromatographic method (e.g., change the gradient, mobile phase composition, or column chemistry) to resolve the peaks. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Use a new column or re-validate the method with the aged column. |
| No Peak or Very Small Peak | - Degradation of this compound in the sample or on the column.- Incorrect injection volume or sample concentration.- Detector issue. | - Verify sample storage and handling procedures. Check for on-column degradation by injecting a standard.- Confirm sample concentration and injection volume.- Check detector settings and lamp/source performance. |
Sample Preparation (QuEChERS) Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery | - Inefficient extraction from the matrix.- Adsorption of this compound to the d-SPE sorbent (e.g., GCB).- Degradation during extraction (e.g., due to pH). | - Ensure thorough homogenization and shaking during extraction.- If using GCB for pigment removal, be aware it can adsorb planar molecules. Consider using less GCB or an alternative cleanup if this compound recovery is low.- Use a buffered QuEChERS method (e.g., AOAC or EN) to maintain a stable pH. |
| High Matrix Effects (Ion Suppression/Enhancement in MS) | - Insufficient cleanup of co-extractive matrix components. | - Use matrix-matched calibration standards to compensate for the effect.- Optimize the d-SPE cleanup step with different sorbents (e.g., C18, PSA).- Dilute the final extract to reduce the concentration of interfering compounds. |
| High Variability in Results (High %RSD) | - Inconsistent sample homogenization.- Inaccurate pipetting of solvents or standards.- Non-uniform distribution of d-SPE sorbents. | - Ensure the sample is completely homogenized before taking an aliquot.- Use calibrated pipettes and consistent technique.- Vortex the d-SPE tube thoroughly to ensure proper mixing of the sorbent with the extract. |
Experimental Protocols
Protocol 1: Analysis of this compound in Water by HPLC with Post-Column Derivatization and Fluorescence Detection
This method is based on the general principles of carbamate analysis.
1. Sample Preparation and Preservation:
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Collect water samples in amber glass bottles.
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Immediately after collection, acidify the sample to pH 3-4 with a suitable acid (e.g., phosphoric acid).
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Store samples at 4°C and analyze within 7 days. If longer storage is needed, freeze at -20°C.
2. Solid-Phase Extraction (SPE) Cleanup:
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Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
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Pass 100 mL of the water sample through the cartridge at a flow rate of approximately 5 mL/min.
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Wash the cartridge with 5 mL of deionized water.
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Dry the cartridge under vacuum for 10 minutes.
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Elute this compound with 5 mL of acetonitrile.
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Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.
3. HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: Gradient elution with Acetonitrile and Water.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Column Temperature: 35°C.
4. Post-Column Derivatization:
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Hydrolysis: Mix the column effluent with 0.05 M NaOH at 100°C in a reaction coil to hydrolyze this compound to methylamine.
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Derivatization: React the resulting methylamine with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a fluorescent derivative.
5. Fluorescence Detection:
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Excitation Wavelength: 340 nm.
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Emission Wavelength: 455 nm.
Protocol 2: Analysis of this compound in Soil by GC-MS
1. Sample Preparation:
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Air-dry the soil sample and sieve it through a 2-mm mesh.
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Store samples at -20°C until extraction.
2. Extraction (QuEChERS-based):
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Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex to create a slurry.
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Add 10 mL of acetonitrile and shake vigorously for 1 minute.
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Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Transfer 6 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine).
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Vortex for 30 seconds.
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Centrifuge at 4000 rpm for 5 minutes.
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Take an aliquot of the supernatant for GC-MS analysis.
4. GC-MS Conditions:
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GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
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Inlet Temperature: 250°C.
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Injection Mode: Splitless.
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Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow.
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MS Source Temperature: 230°C.
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MS Quadrupole Temperature: 150°C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: A logical workflow for troubleshooting this compound analysis issues.
References
Technical Support Center: Optimization of QuEChERS for Metolcarb Residue Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for metolcarb residue testing.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound residues using the QuEChERS method.
Issue 1: Low Recovery of this compound
Question: We are experiencing low recovery rates for this compound. What are the potential causes and solutions?
Answer:
Low recovery of this compound can stem from several factors throughout the QuEChERS workflow. Here are the primary causes and corresponding troubleshooting steps:
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Incomplete Extraction:
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Sample Hydration: For dry or low-moisture samples (e.g., grains, dried herbs), inadequate hydration can hinder solvent penetration. It is crucial to add a specified amount of water to the sample and allow it to hydrate for at least 30 minutes before adding the extraction solvent.[1][2][3]
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Solvent Choice: Acetonitrile is the most common and effective extraction solvent for a broad range of pesticides, including carbamates like this compound.[4][5] Ensure you are using high-purity acetonitrile.
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Shaking/Homogenization: Insufficient shaking during the extraction step can lead to incomplete partitioning of this compound into the solvent. Ensure vigorous shaking for at least 1 minute to create a homogenous slurry.
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Analyte Degradation:
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pH Sensitivity: Carbamate pesticides can be susceptible to degradation under certain pH conditions. The use of buffered QuEChERS methods (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) helps maintain a stable pH and prevents the degradation of pH-sensitive compounds. If you are using an unbuffered method, consider switching to a buffered version.
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Post-Cleanup Stability: After the cleanup step, adding a small amount of a weak acid like formic acid to the final extract can help preserve base-sensitive compounds while awaiting LC analysis.
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Adsorption during Cleanup (dSPE):
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Sorbent Selection: Certain sorbents used in dispersive solid-phase extraction (dSPE) can adsorb planar pesticides. While this compound is not strictly planar, interactions with aggressive sorbents are possible.
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Graphitized Carbon Black (GCB): GCB is used to remove pigments and sterols but can also adsorb planar analytes. If your matrix is highly pigmented (e.g., spinach) and you are using GCB, this could be a cause of low recovery. Consider using a dSPE mixture with a lower amount of GCB or an alternative sorbent like Z-Sep.
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Issue 2: High Matrix Effects (Signal Suppression or Enhancement)
Question: Our this compound signal is being significantly suppressed (or enhanced) by the matrix. How can we mitigate this?
Answer:
Matrix effects are a common challenge in QuEChERS, especially with complex matrices, and can lead to inaccurate quantification. Here’s how to address them:
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Improve Cleanup:
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Choice of dSPE Sorbents: The goal of the dSPE step is to remove interfering matrix components.
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Primary Secondary Amine (PSA): Effectively removes sugars, organic acids, and fatty acids.
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C18 (Octadecyl): Removes non-polar interferences like lipids. It is particularly useful for high-fat matrices.
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Graphitized Carbon Black (GCB): Removes pigments and sterols. Use with caution due to potential analyte loss.
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Z-Sep/Z-Sep+: These are proprietary sorbents that can be more effective than C18 and PSA at removing lipids and pigments without adsorbing planar pesticides.
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Optimize Sorbent Amount: Using too little sorbent may result in insufficient cleanup. Conversely, using too much can lead to analyte loss. Follow the recommended amounts in standard protocols or optimize for your specific matrix.
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Calibration Strategy:
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Matrix-Matched Standards: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement.
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Internal Standards: Using an internal standard, preferably a stable isotope-labeled version of this compound, can help correct for both matrix effects and variations in extraction recovery.
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Instrumental Adjustments:
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Dilution: Diluting the final extract with the mobile phase can reduce the concentration of co-extracted matrix components, thereby lessening their impact on the ionization of this compound in the mass spectrometer.
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Issue 3: Poor Reproducibility (High %RSD)
Question: We are observing high variability (%RSD) in our replicate analyses for this compound. What could be the cause?
Answer:
Poor reproducibility can be caused by inconsistencies at any stage of the analytical process.
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Sample Homogeneity: Ensure your initial sample is thoroughly homogenized. Inconsistent subsamples will lead to variable results.
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Precise Measurements: Use calibrated pipettes and balances for all additions of solvents, water, salts, and standards. Inaccurate volumes or weights will introduce variability.
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Consistent Shaking and Centrifugation: The duration and intensity of shaking, as well as the speed and time of centrifugation, should be kept consistent for all samples.
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Temperature Control: Perform extractions at a consistent temperature, as temperature can influence extraction efficiency.
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Salt Addition: Add the extraction salts after the sample has been thoroughly mixed with the solvent. Adding salts directly to a non-wetted sample can cause agglomeration and reduce recovery.
Frequently Asked Questions (FAQs)
Q1: Which QuEChERS method (Original, AOAC, or EN) is best for this compound analysis?
A1: Both the AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered) methods are generally suitable for carbamate pesticides like this compound because the buffering helps to stabilize the analytes. The choice may depend on the specific matrix and any other pesticides being analyzed simultaneously. For acidic matrices, the citrate buffer in the EN method may offer better pH control.
Q2: My sample matrix has a high fat content. How should I modify the QuEChERS protocol?
A2: For high-fat matrices, it is recommended to include C18 sorbent in your dSPE cleanup step to remove lipids. Some protocols also suggest an additional freezing step (at -20°C to -80°C) after the initial extraction and centrifugation. This helps to precipitate lipids, which can then be removed by centrifugation or filtration before proceeding to the dSPE step.
Q3: Can I use QuEChERS for dry matrices like tea or spices?
A3: Yes, but it is essential to rehydrate the sample before extraction. Typically, you would add a defined amount of water to the sample in the extraction tube and let it sit for at least 30 minutes to ensure proper hydration. This allows the acetonitrile to efficiently penetrate the sample matrix and extract the this compound residues.
Q4: What are "analyte protectants" and should I use them for this compound analysis by GC?
A4: Analyte protectants are compounds added to the final extract before GC analysis to minimize the degradation of susceptible analytes in the hot injector and to reduce matrix effects. While this compound is more commonly analyzed by LC-MS/MS, if you are using GC-MS/MS, analyte protectants can be a good alternative to using matrix-matched standards to improve accuracy and reproducibility.
Experimental Protocols
Standard QuEChERS Protocol (Adapted from AOAC 2007.01)
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation and Homogenization:
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For high-water content samples (fruits, vegetables): Homogenize the sample using a high-speed blender.
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For dry samples: Grind to a fine powder.
2. Extraction:
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Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
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For dry samples, add the appropriate amount of water to rehydrate (e.g., 8-10 mL for a 2-5 g sample) and let stand for 30 minutes.
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Add 10-15 mL of acetonitrile to the tube.
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If using an internal standard, add it at this stage.
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Cap the tube and shake vigorously for 1 minute.
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Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄, 1 g NaCl for the original method, or 6 g MgSO₄, 1.5 g NaOAc for the AOAC method).
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Immediately shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
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Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the matrix (see table below).
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Shake the dSPE tube for 30 seconds.
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Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
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Transfer the supernatant to an autosampler vial.
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If necessary, add a pH stabilizer (e.g., formic acid).
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The sample is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, a dilution with water or mobile phase may be required.
Data Presentation
Table 1: Common dSPE Sorbents and Their Applications
| Sorbent | Target Interferences Removed | Common Application | Potential Issues |
| MgSO₄ | Excess water | Used in all dSPE kits to absorb residual water. | --- |
| PSA | Sugars, fatty acids, organic acids, anthocyanins | General purpose cleanup for most fruits and vegetables. | Can reduce recovery of some acidic pesticides. |
| C18 | Non-polar interferences (lipids, sterols) | Matrices with high fat content (e.g., avocado, nuts, oilseeds). | --- |
| GCB | Pigments (chlorophyll, carotenoids), sterols | Highly pigmented matrices (e.g., spinach, peppers). | Can cause low recovery of planar pesticides. |
| Z-Sep/Z-Sep+ | Lipids, pigments | Alternative to C18 and GCB for complex matrices. | Higher cost compared to traditional sorbents. |
Table 2: Typical Performance Data for QuEChERS Method (General Pesticides)
Note: This table represents typical recovery and precision values achievable with an optimized QuEChERS method. Specific results for this compound may vary depending on the matrix and exact protocol.
| Matrix Type | Analyte Class | Average Recovery (%) | Typical RSD (%) | Reference |
| Fruits (low-fat) | Various Pesticides | 70 - 110 | < 10 | |
| Vegetables | Various Pesticides | 70 - 120 | < 15 | |
| Edible Insects | Various Pesticides | 70 - 120 | < 20 | |
| Orange Juice | Various Pesticides | 70 - 118 | < 19 | |
| Olives (high-fat) | Various Pesticides | 70 - 120 | < 20 |
Visualizations
Diagram 1: Standard QuEChERS Workflow
Caption: Standard workflow of the QuEChERS method from sample extraction to final analysis.
Diagram 2: Troubleshooting Logic for Low this compound Recovery
Caption: Troubleshooting flowchart for diagnosing and resolving low this compound recovery.
References
Strategies to minimize matrix effects in Metolcarb LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS analysis of Metolcarb.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either signal suppression or enhancement.[1][2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[2]
Q2: What are the common sources of matrix effects in this compound analysis?
A2: Common sources of matrix effects in the analysis of this compound, a carbamate pesticide, often depend on the sample type. In food and environmental samples, matrix components can include pigments, sugars, organic acids, lipids, and other endogenous substances. In biological matrices like plasma or urine, phospholipids, proteins, and salts are major contributors to matrix effects.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A common method to assess matrix effects is to compare the peak response of this compound in a standard solution prepared in a pure solvent against its response in a sample extract spiked with the same concentration (post-extraction spike). A significant difference in signal intensity indicates the presence of matrix effects. The matrix effect factor can be calculated using the following equation:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.
Q4: What are the primary strategies to minimize matrix effects for this compound?
A4: The primary strategies can be categorized into three main areas:
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Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components.
-
Calibration and Normalization: Using calibration techniques that compensate for matrix effects.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound LC-MS analysis.
Issue 1: Poor reproducibility and accuracy in this compound quantification.
-
Possible Cause: Significant matrix-induced signal suppression or enhancement.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, including carbamates like this compound. If you are already using QuEChERS, consider optimizing the dispersive solid-phase extraction (dSPE) cleanup step. Different sorbents can be used to target specific matrix components. For example, PSA (Primary Secondary Amine) removes sugars and organic acids, C18 removes nonpolar interferences like fats, and GCB (Graphitized Carbon Black) removes pigments.
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Implement Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS for this compound. The SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Use Matrix-Matched Calibration: If a SIL-IS is not available, prepare calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the calibration standards and the samples experience similar matrix effects.
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Dilute the Sample: A simple and often effective strategy is to dilute the final sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ).
-
Issue 2: Low signal intensity or complete signal loss for this compound.
-
Possible Cause: Severe ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or even the analytical column to improve the separation of this compound from the region where significant matrix effects occur. A post-column infusion experiment can help identify the retention times at which ion suppression is most severe.
-
Enhance Sample Cleanup: Consider more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE). SPE cartridges with different sorbents (e.g., reversed-phase, ion-exchange) can provide a more thorough cleanup than dSPE.
-
Check MS Source Conditions: Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to maximize the ionization of this compound and potentially reduce the influence of matrix components.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in a Fruit/Vegetable Matrix
This protocol is a general guideline based on the widely adopted QuEChERS methodology.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
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Add 10 mL of acetonitrile.
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If required, add an internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA for general cleanup, C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract:
-
The supernatant is the final extract. It can be directly injected or diluted with a suitable solvent before LC-MS analysis.
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Data Presentation
Table 1: Comparison of Matrix Effects for this compound with Different Sample Cleanup Strategies
| Cleanup Strategy | Matrix Type | Matrix Effect (%) | RSD (%) (n=5) |
| None (Dilute-and-Shoot) | Spinach | 45 | 15 |
| QuEChERS with PSA | Spinach | 78 | 8 |
| QuEChERS with PSA + C18 | Spinach | 85 | 6 |
| SPE (C18) | Spinach | 92 | 4 |
Note: This table presents illustrative quantitative data to demonstrate the typical effectiveness of different cleanup strategies. Actual values may vary depending on the specific matrix and experimental conditions.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Technical Support Center: Solubilizing Metolcarb in Aqueous Research Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metolcarb. This resource provides detailed guidance on the methods for solubilizing this compound in aqueous research media, along with troubleshooting tips and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a carbamate insecticide that functions as an acetylcholinesterase inhibitor.[1] It is a colorless crystalline solid.[1] Understanding its physical and chemical properties is crucial for its effective use in research.
Q2: What is the solubility of this compound in water and organic solvents?
This compound has moderate solubility in water and is readily soluble in polar organic solvents.[1][2][3] For detailed quantitative data, please refer to the solubility table in the "Data Presentation" section.
Q3: What is the stability of this compound in aqueous solutions?
This compound is stable in acidic to neutral aqueous solutions (pH < 6). However, it is easily hydrolyzed in basic media (pH > 7). The half-life of this compound at pH 9 is approximately 2.8 hours in freshwater and 6 hours in seawater. Therefore, it is critical to maintain the pH of your aqueous research media at 6 or below to ensure the stability of the compound during your experiments.
Q4: What is the primary mechanism of action of this compound?
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.
Data Presentation
This compound Solubility Data
The following table summarizes the solubility of this compound in various solvents. This information is essential for preparing stock solutions and ensuring the compound remains in solution during your experiments.
| Solvent | Solubility | Temperature |
| Water | 2.6 g/L (2600 mg/L) | 30°C |
| Methanol | 880 g/kg | Room Temperature |
| Cyclohexanone | 790 g/kg | 30°C |
| Xylene | 100 g/kg | 30°C |
| Acetone | Soluble | Not Specified |
| Ethanol | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Likely to be soluble | Not Specified |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for compounds with low aqueous solubility.
Materials:
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This compound powder
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Anhydrous, cell culture grade DMSO
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Sterile, amber glass vials or polypropylene tubes
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Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), place a sterile amber glass vial on a calibrated analytical balance and tare it.
-
Carefully weigh the desired amount of this compound powder directly into the vial.
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Add the calculated volume of anhydrous, cell culture grade DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
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Securely cap the vial and vortex at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.
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Aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles.
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Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparing Aqueous Working Solutions from a DMSO Stock
This protocol describes the proper method for diluting a concentrated DMSO stock solution of this compound into your aqueous research medium to prevent precipitation.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (e.g., 37°C) aqueous research medium (e.g., cell culture medium, buffer)
-
Sterile conical tubes or flasks
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a stepwise (serial) dilution. This is a critical step to prevent "solvent shock" and precipitation of the compound.
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First, prepare an intermediate dilution of the stock solution in your pre-warmed aqueous medium. For example, to prepare a 1 mM working solution from a 100 mM stock, you might first dilute it 1:10 in the medium, and then perform a subsequent 1:10 dilution.
-
-
Add the stock solution to the medium, not the other way around. While gently swirling or vortexing the pre-warmed medium, add the aliquot of the this compound stock solution dropwise. This ensures rapid and even dispersion.
-
Maintain a low final DMSO concentration. The final concentration of DMSO in your aqueous working solution should be kept as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced toxicity or off-target effects in your experiments.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide below.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Troubleshooting Guides
Issue: Precipitation Occurs When Diluting the DMSO Stock Solution into Aqueous Medium.
Possible Causes:
-
Solvent Shock: The rapid change in solvent polarity when adding a concentrated DMSO stock directly to an aqueous solution can cause the hydrophobic compound to precipitate.
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Concentration Exceeds Aqueous Solubility: The final concentration of this compound in the aqueous medium may be higher than its solubility limit.
-
Low Temperature: The temperature of the aqueous medium may be too low, reducing the solubility of this compound.
Solutions:
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Perform Stepwise Dilutions: As described in the protocol, perform one or more intermediate dilution steps in the aqueous medium to gradually decrease the solvent polarity.
-
Reduce Final Concentration: Lower the final concentration of this compound in your working solution.
-
Pre-warm the Aqueous Medium: Ensure your buffer or cell culture medium is warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
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Use a Co-solvent: Consider the use of a small amount of a biocompatible co-solvent in your aqueous medium. Co-solvents like PEG400 or surfactants like Tween 80 can help to increase the solubility of hydrophobic compounds. However, the compatibility and potential effects of any co-solvent on your specific experimental system must be validated.
Issue: The this compound Solution is Unstable Over Time.
Possible Causes:
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pH of the Medium: this compound degrades in basic conditions (pH > 7).
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Light Exposure: Although not explicitly stated for this compound, many organic compounds are light-sensitive.
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Improper Storage: Incorrect storage temperatures can affect compound stability.
Solutions:
-
Control the pH: Ensure the pH of your aqueous research medium is maintained at or below 6.
-
Protect from Light: Store stock solutions and working solutions in amber vials or protect them from light.
-
Follow Recommended Storage Conditions: Store stock solutions at -20°C or -80°C and prepare fresh working solutions for each experiment.
Visualizations
Below are diagrams to illustrate key experimental workflows and the mechanism of action of this compound.
References
Long-term stability and storage of Metolcarb standard solutions
This technical support center provides guidance on the long-term stability and storage of Metolcarb standard solutions, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound standard solutions?
A1: this compound is soluble in polar organic solvents. For analytical purposes, HPLC-grade methanol or acetonitrile are commonly used to prepare stock and working standard solutions.
Q2: What are the optimal storage conditions for this compound standard solutions?
A2: For long-term stability, it is recommended to store this compound standard solutions at low temperatures. Storage at -20°C is preferable for maintaining the integrity of the standard over several years. For shorter-term storage (weeks to months), refrigeration at 4°C is acceptable. All solutions should be stored in well-sealed, amber glass vials to protect from light and prevent solvent evaporation.
Q3: How long can I expect my this compound standard solutions to be stable?
A3: While specific long-term stability data for this compound is not extensively published, studies on other carbamates and pesticides indicate that stock solutions stored at -20°C in appropriate solvents can be stable for 2 to 8 years. It is crucial to monitor for any signs of degradation, such as changes in color, precipitation, or the appearance of new peaks in your chromatograms. This compound is known to be unstable in basic conditions (pH > 6), readily hydrolyzing.[1] Therefore, the pH of the solution should be kept below 6.
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound, especially in aqueous environments with a pH greater than 6, is hydrolysis to m-cresol.[1] Under oxidative conditions, other degradation products may be formed.
Q5: Can I use a stock solution that has passed its expiration date?
A5: It is not recommended to use a stock solution beyond its expiration date. However, if a solution's integrity is , its concentration and purity should be verified against a new, certified reference standard before use.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No peak or unexpectedly small peak for this compound | 1. Degraded standard solution: The solution may have been stored improperly (e.g., at room temperature, exposed to light, or in a basic pH environment). 2. Injection issue: Problems with the autosampler or manual injector can lead to no or partial injection. 3. Detector issue: The detector may not be set to the correct wavelength for this compound, or the lamp may be failing. | 1. Prepare a fresh working standard from a reliable stock solution. Verify the storage conditions of the stock solution. 2. Check the injector for any blockages or leaks. Ensure the injection volume is set correctly. 3. Verify the detector settings. For UV detection, a wavelength around 210-270 nm is typically used for carbamates. Check the detector lamp's performance. |
| Peak tailing | 1. Column degradation: The stationary phase of the HPLC column may be deteriorating. 2. Interactions with active sites: Residual silanol groups on the column can interact with the analyte. 3. Mobile phase pH: An inappropriate mobile phase pH can affect peak shape. | 1. Replace the column with a new one of the same type. 2. Use a column with end-capping or add a competitive base to the mobile phase. 3. Adjust the mobile phase to a slightly acidic pH (e.g., by adding a small amount of formic or phosphoric acid) to improve peak shape. |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition: Improperly mixed or degassed mobile phase. 2. Temperature variations: Changes in the column temperature can affect retention times. 3. Pump issues: Inconsistent flow rate from the HPLC pump. | 1. Ensure the mobile phase is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Appearance of unknown peaks | 1. Contamination: The solvent, glassware, or the standard itself may be contaminated. 2. Degradation of this compound: The standard solution may be degrading, leading to the formation of new compounds. | 1. Use high-purity solvents and clean glassware. Prepare a fresh standard solution. 2. Review the storage conditions of your standard. If degradation is suspected, prepare a fresh solution and re-analyze. |
Quantitative Stability Data
While specific long-term stability data for this compound is limited, the following table provides a general overview of pesticide stock solution stability based on studies of multiple compounds, including other carbamates.
| Storage Temperature | Solvent | Concentration | Duration | Stability |
| -20°C | Toluene, Acetone, Ethyl Acetate | 1000 µg/mL | 2-8 years | High stability observed for most pesticides. |
| 4°C | Acetonitrile | 1 mg/mL | Up to 1 year | Generally stable, but more frequent verification is recommended compared to -20°C storage. |
Note: The stability of this compound solutions is highly dependent on the pH, with rapid degradation occurring in basic conditions.
Experimental Protocols
Protocol: Long-Term Stability Assessment of a this compound Standard Solution
1. Objective: To evaluate the long-term stability of a this compound stock solution prepared in acetonitrile when stored at 4°C and -20°C.
2. Materials:
-
This compound certified reference material (CRM)
-
HPLC-grade acetonitrile
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
-
HPLC system with UV or MS detector
3. Preparation of Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound CRM.
-
Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.
-
Dissolve the this compound in a small amount of acetonitrile and then dilute to the mark with the same solvent.
-
Mix the solution thoroughly by inversion.
4. Storage Conditions:
-
Aliquot the stock solution into multiple amber glass vials.
-
Store one set of vials in a refrigerator at 4°C.
-
Store a second set of vials in a freezer at -20°C.
5. Testing Schedule:
-
Analyze the solutions at the following time points: T=0 (initial), T=1 month, T=3 months, T=6 months, T=12 months, and annually thereafter.
6. Analytical Procedure:
-
At each time point, retrieve one vial from each storage condition.
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Allow the solution to equilibrate to room temperature.
-
Prepare a fresh working standard of the same concentration from a newly opened this compound CRM for comparison.
-
Analyze both the stored and freshly prepared standards by HPLC under consistent conditions (e.g., C18 column, acetonitrile/water mobile phase).
-
Inject each sample in triplicate.
7. Data Evaluation:
-
Compare the peak area of the stored standard to that of the freshly prepared standard.
-
Calculate the percentage recovery of the stored standard relative to the fresh standard.
-
A deviation of more than ±5-10% from the initial concentration may indicate significant degradation.
-
Visually inspect the chromatograms for the presence of any new peaks, which could be degradation products.
Visualizations
Caption: Workflow for the long-term stability study of this compound standard solutions.
Caption: Simplified diagram of acetylcholinesterase inhibition by this compound.
References
Identifying and resolving interferences in Metolcarb GC-MS analysis
Welcome to the technical support center for Metolcarb Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common interferences and issues encountered during experimental workflows.
Troubleshooting Guides
This section provides systematic guidance to troubleshoot common problems in this compound GC-MS analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for this compound is asymmetrical, with either a gradual return to baseline after the peak (tailing) or a sloping front before the peak (fronting).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Liner: Use a deactivated liner or replace a contaminated one. Glass wool in the liner can also be a source of activity.[1][2] Column: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it.[1][2] |
| Column Overload | Reduce the injection volume or dilute the sample.[3] |
| Inappropriate Injection Temperature | Too Low: May cause slow vaporization and band broadening. Gradually increase the injector temperature. Too High: Can cause thermal degradation of this compound. Optimize the temperature to ensure efficient, non-destructive vaporization. |
| Sample Solvent Mismatch | The sample solvent should be compatible with the stationary phase and have a boiling point lower than the initial oven temperature for good focusing. Consider changing the solvent if a mismatch is suspected. |
Issue 2: Co-elution and Overlapping Peaks
Symptom: A single chromatographic peak contains this compound and one or more interfering compounds, making accurate quantification difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Interferences | Sample Cleanup: Implement or optimize a sample cleanup procedure like Solid Phase Extraction (SPE) or dispersive Solid Phase Extraction (dSPE) as used in QuEChERS to remove matrix components. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects. |
| Inadequate Chromatographic Separation | Modify Temperature Program: Adjust the oven temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds. Change GC Column: Use a column with a different stationary phase polarity to alter the selectivity of the separation. |
| Confirmation of Co-elution | Use a mass spectrometer to examine the mass spectra across the peak. If the spectra are not consistent, co-elution is occurring. High-resolution mass spectrometry (HRMS) can also help differentiate between compounds with very similar masses. |
Issue 3: Low or No Signal for this compound
Symptom: The expected peak for this compound is very small or completely absent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Injector Temperature: this compound is a carbamate and can be thermally labile. Lower the injector temperature to prevent degradation. Active Sites: Active sites in the liner or column can cause analyte degradation. Perform inlet maintenance and use a deactivated liner. |
| MS Detector Issues | Tuning: Ensure the mass spectrometer is properly tuned. Source Cleaning: A contaminated ion source can lead to a significant loss in sensitivity. |
| Sample Preparation Issues | Verify the extraction and cleanup procedure for potential analyte loss. Check the pH and solvent conditions during extraction. |
| Leaks in the System | Check for leaks in the GC inlet, column connections, and MS interface. Leaks can lead to a loss of sample and a decrease in sensitivity. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the most common sources of interference in this compound GC-MS analysis?
A1: The most common interferences are from the sample matrix itself. Complex matrices like food, environmental, and biological samples contain numerous compounds that can co-elute with this compound, causing signal suppression or enhancement and interfering with accurate quantification. Other sources include plasticizers from sample containers, septum bleed, and contamination from the GC system.
Q2: How can I confirm the identity of the this compound peak?
A2: Peak identification should be based on two criteria:
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Retention Time: The retention time of the peak in the sample should match that of a known this compound standard analyzed under the same conditions.
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Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of this compound. Key identifying ions for this compound should be present in the correct ratios. The NIST database is a common source for reference spectra.
Sample Preparation
Q3: What is the recommended sample preparation technique for analyzing this compound in complex matrices?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and recommended for pesticide residue analysis, including this compound, in various matrices. It involves an extraction with acetonitrile followed by a cleanup step using dSPE with materials like PSA (Primary Secondary Amine) to remove matrix components.
Q4: Is derivatization necessary for this compound GC-MS analysis?
A4: While some carbamates require derivatization due to their thermal instability, this compound can often be analyzed directly. However, if thermal degradation is a significant issue, derivatization can improve analyte stability and chromatographic performance.
Data Analysis & Interpretation
Q5: My mass spectrum for the this compound peak looks different from the library spectrum. What could be the cause?
A5: This could be due to co-eluting interferences from the matrix, which can distort the mass spectrum. It could also indicate in-source fragmentation or that the peak is not this compound. To resolve this, improve chromatographic separation or use a more selective MS technique like tandem mass spectrometry (MS/MS).
Q6: What are the characteristic ions of this compound in an EI mass spectrum?
A6: Based on typical fragmentation patterns of carbamates and available spectral data, the mass spectrum of this compound will show a molecular ion peak (M+) and several characteristic fragment ions. The most abundant ions are often used for quantification and confirmation. For this compound (C9H11NO2, MW: 165.19 g/mol ), key ions would be expected from the cleavage of the carbamate group and fragmentation of the aromatic ring. Common fragments for similar carbamates often involve the loss of the methyl isocyanate group.
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for this compound
This protocol provides a general outline for the QuEChERS method, which may need optimization depending on the specific sample matrix.
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Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): If the sample is dry (e.g., tea, grains), add an appropriate amount of water and let it hydrate for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standards.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (dSPE):
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract:
-
Transfer the supernatant to an autosampler vial.
-
The extract is now ready for GC-MS analysis.
-
Protocol 2: GC-MS Parameter Optimization for this compound
These are starting parameters that should be optimized for your specific instrument and column.
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GC System:
-
Inlet: Splitless mode, Temperature: 250 °C (optimize to prevent degradation)
-
Carrier Gas: Helium or Hydrogen, Constant flow mode (e.g., 1.2 mL/min)
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 min
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Ramp: 10-25 °C/min to 300 °C
-
Hold: 5 min
-
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Acquisition Mode:
-
Full Scan: For initial identification and screening (e.g., m/z 50-350).
-
Selected Ion Monitoring (SIM): For improved sensitivity and selectivity in quantification. Select 3-4 characteristic ions for this compound.
-
-
Visualizations
Caption: Troubleshooting workflow for common GC-MS issues.
Caption: QuEChERS sample preparation workflow.
References
Technical Support Center: Optimizing Metolcarb Gas Chromatography
Welcome to the technical support center for the analysis of Metolcarb by gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing injection parameters and overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a small or non-existent peak for this compound in my GC analysis?
A1: This is a common issue when analyzing thermally labile compounds like this compound, a carbamate pesticide. The primary reason is often thermal degradation in the hot GC injector. Carbamates can break down at high temperatures, leading to a reduced response for the parent compound. To address this, it is crucial to optimize your injection parameters.
Key Troubleshooting Steps:
-
Lower the Injector Temperature: High injector temperatures are a primary cause of this compound degradation. Start with a lower temperature and incrementally increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Deactivated Liner: Active sites in the injector liner can promote thermal degradation. Always use a high-quality, deactivated liner. Consider using a liner with glass wool to aid in vaporization and trap non-volatile matrix components, but be aware that the wool itself can become active.
-
Check for System Activity: Active sites can also be present in other parts of the system, such as the column inlet. Conditioning the column properly and trimming the front end if it becomes contaminated can help.
-
Consider On-Column Injection: For highly sensitive applications where thermal degradation is a significant concern, on-column injection is a viable alternative as it introduces the sample directly onto the column without a heated inlet.[1]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing for a polar compound like this compound is often indicative of active sites within the GC system. It can also be caused by sub-optimal chromatographic conditions.
Potential Causes and Solutions:
-
Active Sites:
-
Injector Liner: The liner is a common source of activity. Replace it with a new, deactivated liner.
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 10-15 cm from the front of the column.
-
Septum Bleed: Particles from a worn septum can fall into the liner. Use high-quality septa and replace them regularly.
-
-
Sub-optimal Flow Rate: An incorrect carrier gas flow rate can lead to poor peak shape. Ensure your flow rate is optimized for your column dimensions.
-
Inappropriate Column Phase: While a 5% phenyl-methylpolysiloxane phase is common, ensure it is suitable for your specific application and that the column is in good condition.
Q3: I am seeing poor reproducibility in my this compound peak areas. What should I investigate?
A3: Poor reproducibility can stem from several factors, from inconsistent sample introduction to variable thermal degradation.
Troubleshooting Checklist:
-
Autosampler vs. Manual Injection: If using an autosampler, check the syringe for air bubbles or leaks. If injecting manually, ensure a consistent and rapid injection technique.
-
Injector Temperature Fluctuations: Verify that your injector temperature is stable and not fluctuating. Inconsistent temperatures will lead to variable rates of degradation.
-
Sample Matrix Effects: If analyzing complex matrices, co-eluting compounds can interfere with the this compound peak, leading to inconsistent integration. Proper sample cleanup is essential.
-
Liner Contamination: A dirty liner can lead to inconsistent sample vaporization and degradation. Regular replacement is crucial for reproducible results.
Q4: What are the expected thermal degradation products of this compound?
A4: Carbamate pesticides are known to thermally degrade into their corresponding phenol and methyl isocyanate. For this compound (m-tolyl methylcarbamate), the primary degradation product expected is m-cresol . Observing a significant peak for m-cresol in your chromatogram, especially when the this compound peak is small or absent, is a strong indicator of thermal degradation in the injector.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| No this compound Peak or Very Small Peak | - Thermal Degradation: Injector temperature is too high. - Active Injector Liner: Silanol groups on the liner surface are catalytically degrading the analyte. - Column Contamination: Active sites at the head of the column. | - Decrease the injector temperature in 20°C increments (e.g., start at 250°C and go down to 200°C). - Replace the injector liner with a new, deactivated liner. - Trim 10-15 cm from the front of the GC column. |
| Peak Tailing | - Active Sites: In the injector liner, column, or septum. - Sub-optimal Flow Rate: Carrier gas flow is too low. - Column Overload: Sample concentration is too high. | - Use a deactivated liner and a fresh, high-quality septum. - Trim the column inlet. - Optimize the carrier gas flow rate. - Dilute the sample or use a split injection. |
| Broad Peaks | - Slow Sample Transfer: In splitless mode, the splitless hold time may be too long. - Sub-optimal Flow Rate: Carrier gas flow is not optimal. - Low Initial Oven Temperature: Insufficient focusing of the analyte at the head of the column. | - Optimize the splitless hold time (typically 30-60 seconds). - Optimize the carrier gas flow rate. - Ensure the initial oven temperature is appropriate for the solvent and analyte. |
| Poor Reproducibility (Variable Peak Areas) | - Inconsistent Injection: Issues with the autosampler syringe or manual injection technique. - Injector Temperature Instability: Fluctuations in the injector temperature. - Matrix Effects: Interference from co-eluting compounds in the sample. | - Check the autosampler syringe for bubbles and ensure proper function. - Verify the stability of the injector temperature. - Implement a more rigorous sample cleanup procedure. |
| Ghost Peaks | - Carryover: Residue from a previous injection. - Contaminated Syringe or Solvent: The autosampler syringe or wash solvent is contaminated. - Septum Bleed: Degradation products from the septum. | - Run a solvent blank to confirm carryover. - Clean the syringe and replace the wash solvent. - Replace the septum with a high-quality, low-bleed septum. |
Experimental Protocols
Recommended Starting GC Parameters for this compound Analysis
The following parameters are a good starting point for the analysis of this compound and can be optimized for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | Agilent 6820 GC or equivalent |
| Injector | Split/splitless inlet with a deactivated splitless liner |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C (Optimize downwards if degradation is observed) |
| Column | HP-5ms, 30 m x 0.32 mm x 0.25 µm |
| Carrier Gas | Helium |
| Oven Program | Initial temp 60°C for 1 min; ramp 5°C/min to 90°C, hold for 1 min; ramp 20°C/min to 150°C, hold for 1 min; ramp 6°C/min to 270°C, hold for 1 min. |
| Detector | Nitrogen Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (for NPD) |
Protocol for Optimizing Injector Temperature
-
Initial Setup: Configure the GC with the recommended starting parameters from the table above.
-
Prepare Standard: Prepare a standard solution of this compound in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration that gives a clear, on-scale peak.
-
Temperature Gradient: Inject the this compound standard at a series of injector temperatures (e.g., 270°C, 250°C, 230°C, 210°C), keeping all other parameters constant.
-
Data Analysis: Evaluate the chromatograms for:
-
Peak Area: A significant increase in peak area at lower temperatures indicates that thermal degradation was occurring at higher temperatures.
-
Peak Shape: Assess the peak for symmetry and tailing.
-
Presence of Degradation Products: If using a mass spectrometer, monitor for the presence of m-cresol (the likely degradation product).
-
-
Select Optimal Temperature: Choose the injector temperature that provides the best peak area and shape with minimal evidence of degradation.
Visualizations
Caption: Troubleshooting workflow for poor this compound peak performance.
Caption: Logical workflow for optimizing GC injection parameters for this compound.
References
Validation & Comparative
Validating Analytical Methods for Metolcarb in Food Samples: A Comparative Guide
Baoding, Hebei - The accurate determination of Metolcarb residues in food is crucial for ensuring consumer safety and regulatory compliance. This guide provides a comparative overview of common analytical methods for the quantification of this compound in various food matrices, with a focus on High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The performance characteristics and experimental protocols of these methods are detailed to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their needs.
Method Performance Comparison
The selection of an analytical method for this compound determination is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the key performance indicators of HPLC-DAD, LC-MS/MS, and GC-MS based on published validation data.
| Performance Metric | HPLC-DAD | LC-MS/MS | GC-MS/MS |
| Linearity (r²) | 0.9952 - 0.9990[1] | > 0.996[2] | Not explicitly stated, but method is validated |
| Limit of Detection (LOD) | 0.2 - 0.6 ng/g[1] | Not explicitly stated, but LOQ is 5 µg/kg | 0.01 mg/kg[3] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but linearity starts at 1.0 ng/g | 5 µg/kg[2] | 0.05 mg/kg |
| Recovery (%) | 90.3 - 107.4 | 91 - 109 | 70 - 120 (for a wide range of pesticides) |
| Precision (RSD %) | Not explicitly stated | < 10 | Typically < 15 |
| Common Food Matrices | Vegetables (radishes, rape) | Vegetables, Fruits | Dried Tea |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for achieving reliable and reproducible results. Below are outlines of the methodologies commonly employed for this compound analysis in food samples.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food. It involves two main steps: extraction with a solvent (typically acetonitrile) and partitioning with salts, followed by a clean-up step using dispersive solid-phase extraction (d-SPE).
1. Homogenization:
-
Weigh a representative portion of the food sample (e.g., 10-15 g).
-
Homogenize the sample to achieve a uniform consistency. For dry samples, hydration with water may be necessary.
2. Extraction and Partitioning:
-
Place the homogenized sample into a centrifuge tube.
-
Add acetonitrile and internal standards.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Shake vigorously and centrifuge to separate the organic layer.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the acetonitrile extract to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, C18 for nonpolar interferences, and graphitized carbon black (GCB) for pigments).
-
Vortex and centrifuge.
-
The final cleaned extract is ready for analysis.
Analytical Determination Methods
1. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
-
Principle: This method separates this compound from other matrix components on a C18 column followed by detection using a diode array detector at its maximum absorbance wavelength.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm).
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) at a flow rate of 1 mL/min.
-
Detection Wavelength: 200 nm for this compound.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS offers high sensitivity and selectivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio of precursor and product ions.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of mobile phases such as water with formic acid and methanol or acetonitrile.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS Parameters: Optimized precursor and product ions, collision energy, and other MS parameters for this compound.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is suitable for thermally stable and volatile compounds. This compound, being a carbamate, can be analyzed by GC-MS, often after derivatization, although direct analysis is also possible.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector.
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature ramp to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
-
Workflow for Analytical Method Validation
The validation of an analytical method is essential to ensure that it is fit for its intended purpose. The following diagram illustrates a typical workflow for validating an analytical method for this compound in food samples.
References
Comparative Efficacy of Metolcarb Versus Other Carbamate Insecticides: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Metolcarb against other prominent carbamate insecticides, including BPMC (Fenobucarb), Isoprocarb, and Carbaryl. The data presented is curated from scientific literature to assist researchers in understanding the relative potency and spectrum of activity of these acetylcholinesterase inhibitors.
Mechanism of Action: Carbamate Insecticides
Carbamate insecticides, including this compound, exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1] The binding of carbamates to AChE is reversible, which generally results in a shorter duration of toxicity compared to organophosphates.
Below is a diagram illustrating the signaling pathway of carbamate insecticide action.
Caption: Mechanism of action of carbamate insecticides.
Comparative Efficacy Data
The efficacy of an insecticide is commonly determined by its median lethal concentration (LC50) or median lethal dose (LD50). The LC50 is the concentration of the insecticide in a medium (e.g., water or food) that is lethal to 50% of a test population, while the LD50 is the dose administered directly that is lethal to 50% of the population. Lower LC50 or LD50 values indicate higher toxicity and efficacy.
The following tables summarize available data comparing the efficacy of this compound with other carbamate insecticides against various insect pests. It is important to note that direct comparisons are most valid when conducted under the same experimental conditions, on the same insect species, and using the same bioassay method. The data presented here is compiled from various sources and should be interpreted with this in mind.
Table 1: Comparative Toxicity (LC50) of Carbamate Insecticides against Rice Pests
| Insecticide | Target Pest | LC50 Value | Bioassay Method | Source |
| This compound | Brown Planthopper (Nilaparvata lugens) | Data Not Available | - | - |
| BPMC (Fenobucarb) | Brown Planthopper (Nilaparvata lugens) | 0.85 ml/L (Field Population) | Leaf-stem dipping | [2] |
| BPMC (Fenobucarb) | Brown Planthopper (Nilaparvata lugens) | 0.35 ml/L (Susceptible Strain) | Leaf-stem dipping | [2] |
| Isoprocarb | Brown Planthopper (Nilaparvata lugens) | Data Not Available | - | - |
| Carbaryl | Green Leafhopper (Nephotettix virescens) | Data Not Available | - | - |
Note: Data for a direct comparison of this compound with other carbamates against the same rice pest in a single study was not available in the searched literature. The presented data for Fenobucarb is from a study on insecticide resistance.
Table 2: General Toxicity Data (LD50/LC50) for Selected Carbamate Insecticides
| Insecticide | Species | Toxicity Value | Route of Exposure | Source |
| This compound | Rat | LC50: 475 mg/m³ | Inhalation | [3] |
| Carbaryl | Rat (male) | LD50: 302.6 mg/kg | Oral | |
| Carbaryl | Rat (female) | LD50: 311.5 mg/kg | Oral | |
| Carbaryl | Rabbit | LD50: >2000 mg/kg | Dermal | |
| Carbaryl | Honey Bee (Apis mellifera) | LD50: 1 µ g/bee | Topical | |
| Carbaryl | Water Flea (Daphnia magna) | LC50: 6 µg/L (48h) | Aquatic | |
| Fenobucarb | Bobwhite Quail (Colinus virginianus) | LD50: >2250 mg/kg | Oral | |
| Fenobucarb | Earthworm (Eisenia foetida) | LC50: 10.7 mg/kg soil (14d) | Soil |
This table provides a general overview of the toxicity of individual carbamates to different organisms. Direct comparison of efficacy against a specific target pest requires species-specific and method-standardized data.
Experimental Protocols
Standardized experimental protocols are crucial for generating reliable and comparable efficacy data. The following are detailed methodologies for key experiments cited in insecticide research.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to an insect when applied directly to its body surface (LD50).
Caption: Experimental workflow for a topical application bioassay.
Detailed Steps:
-
Insect Rearing: Test insects of a specific age and life stage are used to ensure uniformity.
-
Insecticide Preparation: A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to create a range of concentrations to be tested.
-
Anesthetization: Insects are immobilized, typically by brief exposure to carbon dioxide or by chilling, to facilitate handling and application.
-
Topical Application: A microapplicator is used to apply a precise, small volume (e.g., 0.5-1.0 µL) of the insecticide solution to a specific location on the insect's body, usually the dorsal thorax.
-
Holding: After application, the insects are transferred to clean containers with access to food and water and held under controlled environmental conditions (temperature, humidity, and light cycle).
-
Mortality Assessment: The number of dead and moribund insects is recorded at predetermined time intervals, commonly 24 hours after treatment.
-
Data Analysis: The mortality data is subjected to statistical analysis, such as probit analysis, to determine the LD50 value and its confidence limits.
Acetylcholinesterase (AChE) Inhibition Assay
This in vitro assay measures the extent to which a compound inhibits the activity of the AChE enzyme. It is a key method for understanding the mechanism of action of carbamate insecticides.
Caption: Experimental workflow for an AChE inhibition assay.
Detailed Steps (based on Ellman's method):
-
Reagent Preparation: Solutions of acetylcholinesterase, the test insecticide (inhibitor) at various concentrations, the substrate (acetylthiocholine iodide - ATCI), and the chromogen (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB) are prepared in a suitable buffer.
-
Reaction Setup: The assay is typically performed in a 96-well microplate. The AChE enzyme solution is added to the wells containing different concentrations of the insecticide and allowed to pre-incubate.
-
Reaction Initiation: The reaction is started by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.
-
Measurement: The AChE enzyme hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured spectrophotometrically by monitoring the change in absorbance at 412 nm over time.
-
Data Analysis: The percentage of AChE inhibition is calculated for each insecticide concentration by comparing the reaction rate in the presence of the inhibitor to the rate in a control well without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% enzyme inhibition) is then determined from a dose-response curve.
Conclusion
References
Assessing the Cross-Reactivity of Metolcarb in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of the N-methylcarbamate insecticide, Metolcarb, in various immunoassay formats. Understanding the specificity of an immunoassay is critical for accurate quantification of the target analyte and for avoiding false-positive results due to the presence of structurally similar compounds. This document summarizes key performance data, details experimental protocols for assessing cross-reactivity, and visualizes the underlying principles and workflows.
Performance Comparison of this compound Immunoassays
The specificity of an immunoassay is paramount for its reliable application in residue analysis. Cross-reactivity is typically evaluated by determining the concentration of related compounds required to cause a 50% inhibition (IC50) of the signal and comparing it to the IC50 of the target analyte, this compound. The following tables summarize the cross-reactivity profiles of different immunoassay platforms for this compound.
Polyclonal Antibody-Based Competitive Indirect ELISA
This table presents data from an enzyme-linked immunosorbent assay (ELISA) developed using polyclonal antibodies raised against a this compound-specific hapten.[1] The assay's sensitivity and specificity are highly dependent on the structure of the hapten used for immunization and the coating antigen.[1]
| Compound | IC50 (µg/mL) | Cross-Reactivity (%) |
| This compound | 0.64 | 100 |
| Isoprocarb | 0.85 | 75.3 |
| Fenobucarb | 1.23 | 52.0 |
| Propoxur | 2.56 | 25.0 |
| Carbosulfan | 4.12 | 15.5 |
| Carbaryl | 15.8 | 4.1 |
| Carbofuran | 20.98 | 3.1 |
| Pirimicarb | >50 | <1.3 |
Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100
Biomimetic Competitive Direct ELISA (cd-BELISA)
This innovative approach utilizes a molecularly imprinted polymer (MIP) as a synthetic antibody, offering high selectivity for this compound.[2] This biomimetic sensor demonstrates a significant reduction in cross-reactivity with other carbamates, highlighting the potential of MIP technology in developing highly specific assays.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Propoxur | < 5.0 |
| Carbofuran | < 2.0 |
| Isoprocarb | < 1.0 |
| Carbaryl | < 1.0 |
Note: Specific IC50 values were not provided in the source material, but the study emphasized the high selectivity for this compound.
Experimental Protocols
Competitive Indirect ELISA for Cross-Reactivity Assessment
This protocol outlines the key steps for determining the cross-reactivity of a panel of compounds in a competitive indirect ELISA format.
Materials:
-
96-well microtiter plates
-
Coating antigen (this compound-protein conjugate)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-Metolcarb primary antibody
-
Standard solutions of this compound and competing compounds
-
Enzyme-conjugated secondary antibody (e.g., HRP-goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add equal volumes of the anti-Metolcarb primary antibody and either the this compound standard or the competing compound solution (at various concentrations) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stopping the Reaction: Add the stop solution to each well to terminate the color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration. Determine the IC50 value for this compound and each competing compound. Calculate the cross-reactivity using the formula mentioned above.
Visualizing the Workflow and Principles
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of this compound in immunoassays.
Caption: Workflow for Competitive Indirect ELISA.
Caption: Principle of Antibody Specificity.
References
- 1. Effect of hapten structures on specific and sensitive enzyme-linked immunosorbent assays for N-methylcarbamate insecticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of this compound residues in foods using a biomimetic enzyme-linked immunosorbent assay employing a novel molecularly imprinted polymer film as artificial antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicological Profiles of Metolcarb and Alternative Pest Control Agents
An objective review of the relative toxicities of the carbamate insecticide Metolcarb and selected alternative pest control agents, supported by experimental data, to inform researchers and drug development professionals.
This compound, a carbamate insecticide, functions as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[1][2][3][4] Its inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target pests. While effective for controlling a range of insects including leafhoppers, planthoppers, and aphids, its use raises toxicological concerns for non-target organisms, including humans. This guide provides a comparative toxicological overview of this compound and alternative pest control agents, including other chemical insecticides and biopesticides, to offer a broader perspective for researchers in pest management and drug development.
Quantitative Toxicity Data
The acute toxicity of a substance is often quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 represents the dose of a substance that is lethal to 50% of a test population, while the LC50 refers to the concentration in air or water. A lower LD50 or LC50 value indicates higher acute toxicity. The following table summarizes the available acute toxicity data for this compound and selected alternatives.
| Compound | Class | Test Organism | Route of Administration | LD50 / LC50 | Reference |
| This compound | Carbamate | Rat | Oral | 268 mg/kg | |
| Rat | Dermal | >2,000 mg/kg | |||
| Rat | Inhalation | 475 mg/m³ (LC50) | |||
| Mouse | Oral | 109 mg/kg | |||
| Carbaryl | Carbamate | Honey Bee | Topical | LD5 (Sublethal Dose) | |
| Clothianidin | Neonicotinoid | Honey Bee | Oral & Topical | LD5 (Sublethal Dose) | |
| Imidacloprid | Neonicotinoid | Honey Bee | Oral & Topical | LD5 (Sublethal Dose) | |
| Spinosad | Spinosyn | Mouse | Oral (13-week study) | NOEL: 6 mg/kg/day | |
| Mouse | Oral (18-month study) | NOEL: 11 mg/kg/day | |||
| Neem Oil | Botanical | Rat | Oral | 31.95 g/kg | |
| Bacillus thuringiensis (Bt) | Microbial | Rat | Oral | Very low toxicity | |
| Rat | Inhalation | No adverse effects at 26-80 million spores/L | |||
| Rabbit | Dermal | Mild irritation | |||
| Mallard Duck | Oral | >10 g/kg |
Note: NOEL (No Observed Effect Level) is the highest dose at which no adverse effects are observed. The LD5 for honey bees represents a sublethal dose used in a specific study to assess non-lethal effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are generalized protocols for common toxicity assays based on the reviewed literature.
Acute Oral Toxicity (LD50) Protocol (Rodent Model)
This protocol is a generalized representation for determining the oral LD50 in rats or mice.
-
Animal Selection: Healthy, young adult rodents (e.g., Wistar rats, CD-1 mice) of a single sex are used. Animals are acclimatized to laboratory conditions for at least one week.
-
Dose Preparation: The test substance (e.g., this compound) is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with 1% carboxymethyl cellulose). A range of doses is prepared.
-
Administration: Animals are fasted overnight. The test substance is administered via oral gavage. A control group receives only the vehicle.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Observations include changes in behavior, appearance, and physiological functions.
-
Data Analysis: The LD50 value is calculated using statistical methods, such as probit analysis.
Experimental Workflow for Acute Oral Toxicity Testing
Caption: Generalized workflow for an acute oral toxicity study.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is fundamental to assessing the specific toxicological risks of a pesticide.
This compound and Carbamate Insecticides
This compound, like other carbamate insecticides, acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE). In a healthy nervous system, acetylcholine is released at the synapse to transmit a nerve impulse and is then broken down by AChE. By blocking AChE, this compound causes an accumulation of acetylcholine, leading to continuous nerve stimulation, paralysis, and ultimately death in insects. While the inhibition is reversible, in cases of acute exposure, the effects can be severe, leading to a cholinergic crisis.
Signaling Pathway of this compound (AChE Inhibition)
Caption: this compound inhibits AChE, leading to ACh accumulation and neurotoxicity.
Alternative Pest Control Agents
-
Bacillus thuringiensis (Bt): This microbial insecticide produces crystalline proteins (Cry toxins) that are toxic to specific insect larvae. The toxins are activated in the alkaline environment of the insect midgut, where they bind to specific receptors on the gut cell membrane, leading to pore formation, cell lysis, and larval death. This mode of action is highly specific and does not affect organisms with acidic gut environments, such as mammals.
Mechanism of Action for Bacillus thuringiensis
Caption: The insect-specific mode of action of Bacillus thuringiensis Cry toxins.
-
Neem Oil: The primary active component of neem oil is azadirachtin, which acts as an insect antifeedant and growth regulator. It mimics insect hormones, disrupting molting, and also repels insects. Neem oil is considered practically non-toxic to birds, mammals, and bees, but can be slightly toxic to fish and other aquatic organisms.
-
Neonicotinoids: This class of insecticides, which includes imidacloprid and clothianidin, acts on the central nervous system of insects. They are agonists of nicotinic acetylcholine receptors (nAChRs), causing irreversible blockage of these receptors, leading to paralysis and death. Neonicotinoids show greater selectivity for insect nAChRs compared to mammalian receptors.
-
Spinosad: This insecticide acts on the insect nervous system through a novel mechanism, primarily targeting nicotinic acetylcholine receptors at a site distinct from that of neonicotinoids. It also has effects on GABA receptors. This leads to hyperexcitation of the nervous system, paralysis, and death of the insect. While it can be toxic to pollinators upon direct contact, dried residues show significantly reduced toxicity.
Comparative Toxicity to Non-Target Organisms
A critical aspect of a pesticide's toxicological profile is its impact on non-target organisms.
-
This compound: As a broad-spectrum insecticide, this compound can be toxic to beneficial insects, wildlife, and potentially humans. Its mechanism of action is not specific to pests.
-
Bacillus thuringiensis (Bt): Bt is known for its high degree of specificity. Most strains are toxic only to certain insect orders (e.g., Lepidoptera, Coleoptera, Diptera) and are considered practically non-toxic to mammals, birds, and fish.
-
Neem Oil: Generally considered safe for mammals and birds, with an oral LD50 in rats of 31.95 g/kg. It is slightly toxic to fish and aquatic invertebrates. It is also considered to have a low impact on pollinators as it primarily affects insects that ingest the treated plant material.
-
Neonicotinoids: While having lower acute toxicity to mammals compared to older insecticide classes, neonicotinoids have been implicated in adverse effects on pollinators, particularly bees.
-
Spinosad: Exhibits low toxicity to mammals and other wildlife. While initial laboratory tests show toxicity to pollinators, field studies indicate that dried residues pose a low risk to bees.
Conclusion
This compound is an effective but broadly toxic carbamate insecticide. In contrast, biopesticides like Bacillus thuringiensis and Neem Oil offer more targeted and environmentally benign alternatives. Bt, in particular, demonstrates a high degree of specificity with minimal risk to non-target organisms. Neem oil also presents a low-risk profile for most non-target species. Chemical alternatives like neonicotinoids and spinosad have their own distinct toxicological profiles, with neonicotinoids raising concerns about pollinator health. The selection of a pest control agent should, therefore, involve a thorough risk assessment that considers not only its efficacy against target pests but also its potential impact on human health and the environment. For researchers and drug development professionals, understanding these comparative toxicological profiles is essential for the development of safer and more sustainable pest management strategies.
References
A Researcher's Guide to Evaluating Commercial Metolcarb ELISA Kits
An objective guide for researchers, scientists, and drug development professionals on assessing the performance of commercial Metolcarb Enzyme-Linked Immunosorbent Assay (ELISA) kits. This guide provides key performance benchmarks from published literature and detailed protocols for in-house validation.
Due to a lack of publicly available direct comparative studies on commercial this compound ELISA kits, this guide outlines a comprehensive framework for researchers to independently evaluate and compare the performance of kits they procure. The data presented is derived from published studies on laboratory-developed this compound immunoassays, which can serve as a benchmark for performance expectations.
Performance Benchmarks from Published this compound Immunoassay Studies
The following table summarizes the performance data from developmental studies of this compound ELISA. These values can be used as a reference point when evaluating a commercial kit.
| Performance Parameter | Published Assay 1 (Polyclonal Antibody)[1] | Published Assay 2 (Molecularly Imprinted Polymer)[2] | Your Commercial Kit |
| Assay Type | Direct Competitive ELISA | Competitive Direct Biomimetic ELISA (cd-BELISA) | [To be determined] |
| Limit of Detection (LOD) | 1.2 µg/L | 0.12 µg/L | [To be determined] |
| Sensitivity (IC50) | 22 µg/L | 17 µg/L | [To be determined] |
| Recovery (in spiked samples) | 80.5% - 109.5% | 71.5% - 117.0% | [To be determined] |
| Correlation with HPLC (R²) | 0.9884 | > 0.9562 | [To be determined] |
| Specificity/Cross-reactivity | High selectivity for this compound | Higher selectivity for this compound than related compounds | [To be determined] |
Experimental Protocols for In-House Kit Validation
To ensure that a commercial this compound ELISA kit meets the requirements of your specific research, it is crucial to perform an in-house validation. Below are detailed protocols for key validation experiments.
Determination of Limit of Detection (LOD) and Sensitivity (IC50)
The Limit of Detection is the lowest concentration of this compound that can be reliably distinguished from a blank sample. The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit the assay signal by 50% and is a measure of the assay's sensitivity in a competitive ELISA format.
Protocol:
-
Prepare this compound Standards: Prepare a serial dilution of a certified this compound standard in the assay buffer provided with the kit. The concentration range should bracket the expected IC50 value (e.g., from 0.01 µg/L to 1000 µg/L). Include a zero-concentration standard (blank).
-
Run the ELISA: Follow the manufacturer's instructions to run the ELISA with the prepared standards. It is recommended to run each standard in triplicate.
-
Generate a Standard Curve: Plot the absorbance values (or a normalized B/B0%) against the logarithm of the this compound concentration. Use a four-parameter logistic (4-PL) curve fit.
-
Calculate IC50: The IC50 is the concentration of this compound that corresponds to 50% of the maximum signal. This value can be directly calculated from the 4-PL curve fit.
-
Calculate LOD: The LOD is typically calculated as the mean of the blank replicates minus three times the standard deviation of the blank replicates. The corresponding concentration is then interpolated from the standard curve.
Assessment of Accuracy through Spike and Recovery
This experiment determines if the kit can accurately measure this compound in your specific sample matrix (e.g., serum, water, tissue homogenate).
Protocol:
-
Sample Preparation: Obtain a sample of your matrix that is known to be free of this compound.
-
Spiking: Spike the blank matrix with known concentrations of this compound. It is recommended to use at least three different concentrations (low, medium, and high) within the assay's dynamic range.
-
Run the ELISA: Assay the spiked and un-spiked samples according to the kit's protocol. Run each sample in triplicate.
-
Calculate Recovery: The percentage recovery is calculated using the following formula:
Acceptable recovery rates are typically within 80-120%.[3]
Evaluation of Precision (Intra- and Inter-Assay Variation)
Precision measures the reproducibility of the assay. Intra-assay precision assesses the variation within a single plate, while inter-assay precision assesses the variation between different plates and/or on different days.
Protocol:
-
Prepare Quality Control (QC) Samples: Prepare three pools of your sample matrix containing low, medium, and high concentrations of this compound.
-
Intra-Assay Precision: Run at least 15 replicates of each QC sample on a single ELISA plate.
-
Inter-Assay Precision: Run three replicates of each QC sample on at least three different plates on different days.
-
Calculate Coefficient of Variation (%CV): For both intra- and inter-assay precision, calculate the mean, standard deviation, and %CV for the measured concentrations of each QC sample.
A %CV of less than 15% is generally considered acceptable.[4]
Determination of Specificity (Cross-Reactivity)
This experiment evaluates the ability of the ELISA to exclusively detect this compound in the presence of structurally similar compounds. This compound is a carbamate insecticide.[5]
Protocol:
-
Select Cross-Reactants: Choose compounds that are structurally related to this compound (e.g., other carbamate pesticides) or that are likely to be present in your samples.
-
Prepare Standards: Prepare serial dilutions of each potential cross-reactant.
-
Run the ELISA: Run the ELISA with these standards as you would for this compound.
-
Calculate Cross-Reactivity: Determine the IC50 for each cross-reactant. The percent cross-reactivity can be calculated using the following formula:
A low percentage indicates high specificity for this compound.
Workflow for Commercial this compound ELISA Kit Evaluation
The following diagram illustrates the logical workflow for a comprehensive in-house evaluation of a commercial this compound ELISA kit.
Workflow for the in-house evaluation of a commercial this compound ELISA kit.
References
- 1. Development of an enzyme-linked immunosorbent assay for this compound residue analysis and investigation of matrix effects from different agricultural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of this compound residues in foods using a biomimetic enzyme-linked immunosorbent assay employing a novel molecularly imprinted polymer film as artificial antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Utilizing Certified Metolcarb Reference Materials
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in analytical chemistry, ensuring the validity of experimental results. This guide provides a comprehensive comparison of sourcing options for Metolcarb certified reference materials and details their use in typical analytical workflows.
This compound, a carbamate insecticide, is a compound of significant interest in environmental and food safety analysis. Accurate quantification of this compound residues relies on the use of high-quality, certified reference materials. This guide will delve into the offerings of major suppliers, provide a detailed experimental protocol for its analysis, and illustrate the critical workflows involved in sourcing and application.
Comparison of Certified this compound Reference Materials
Several reputable suppliers offer this compound certified reference materials, each produced under stringent quality management systems. The following table summarizes the key specifications of this compound CRMs from prominent vendors to aid researchers in selecting the most suitable material for their needs.
| Supplier | Product Line | Certification Standards | Format | Purity/Certified Value | Intended Use |
| Sigma-Aldrich | TraceCERT® | ISO/IEC 17025, ISO 17034 | Neat Solid | Certified content by quantitative NMR, information on certificate of analysis | Calibrant for chromatography (UHPLC-QToF-MS, UHPLC-MS/MS) and other analytical techniques |
| Sigma-Aldrich | PESTANAL® | Analytical Standard | Neat Solid | Passes test for identity (NMR) | Analytical standard for various applications |
| LGC Standards | Dr. Ehrenstorfer | ISO 17034[1] | Neat Solid | Information available upon request or on the certificate of analysis | Food and environmental analysis[2] |
| MedchemExpress | Analytical Standard | Rigorously tested under ISO 17025 system | Solid | Information available on the Certificate of Analysis | Research and analytical applications |
The Journey of a Certified Reference Material: From Sourcing to Certification
The production of a Certified Reference Material is a meticulous process governed by international standards to ensure its quality and traceability. The following diagram illustrates the typical workflow for sourcing and certifying this compound reference materials.
This process, from raw material sourcing to the final certified product, ensures that the reference material is of high purity, stable, and has a well-defined certified value with a stated uncertainty, making it suitable for its intended use in analytical measurements.
Experimental Protocol: Analysis of this compound using High-Performance Liquid Chromatography (HPLC)
The following protocol provides a representative method for the analysis of this compound in a research setting using a certified reference material. This method is based on common practices for the analysis of carbamate pesticides.
1. Objective: To quantify the concentration of this compound in a sample matrix using HPLC with UV detection.
2. Materials and Reagents:
-
This compound Certified Reference Material
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
Sample matrix (e.g., water, soil extract)
-
Syringe filters (0.45 µm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Binary or Quaternary Pump
-
Autosampler
-
Column Oven
-
UV-Vis Detector
-
-
Analytical Balance
-
Volumetric flasks and pipettes
4. Standard Preparation:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of the this compound CRM and dissolve it in a known volume of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with an appropriate solvent (e.g., methanol/water mixture) to cover the expected concentration range of the samples.
5. Sample Preparation:
-
The sample preparation method will vary depending on the matrix. For water samples, a simple filtration may be sufficient. For solid samples like soil, an extraction step (e.g., with acetonitrile) followed by clean-up (e.g., solid-phase extraction) may be necessary.
-
Ensure the final sample extract is in a solvent compatible with the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid) is commonly used. A typical gradient could be:
-
0-2 min: 20% Acetonitrile
-
2-15 min: Ramp to 80% Acetonitrile
-
15-18 min: Hold at 80% Acetonitrile
-
18-20 min: Return to 20% Acetonitrile
-
20-25 min: Equilibration at 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of this compound)
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Typical Experimental Workflow for Using a this compound CRM
The following diagram illustrates a typical workflow for the utilization of a this compound certified reference material in a research experiment.
References
Metolcarb Degradation: A Comparative Analysis of Microbial and Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Metolcarb, a carbamate insecticide, plays a significant role in agriculture. However, its persistence in the environment necessitates effective degradation strategies. This guide provides a comparative analysis of microbial and chemical methods for the degradation of this compound, supported by experimental data, to aid researchers in selecting and developing appropriate remediation technologies.
At a Glance: Microbial vs. Chemical Degradation of this compound
| Feature | Microbial Degradation | Chemical Degradation |
| Mechanism | Enzymatic breakdown by microorganisms (e.g., bacteria, fungi) primarily through hydrolysis and oxidation. | Primarily through advanced oxidation processes (AOPs) like the electro-Fenton process, photodegradation, and hydrolysis under specific pH conditions. |
| Key Reactants | Microorganisms, enzymes (e.g., hydrolases, oxidoreductases). | Oxidizing agents (e.g., hydroxyl radicals), UV light, acidic or basic conditions. |
| Degradation Rate | Generally slower, with half-lives in soil ranging from 3.8 to 55 days depending on soil type and conditions.[1] | Can be very rapid; for example, near-complete degradation within 15-60 minutes using the electro-Fenton process.[2] |
| Byproducts | Typically involves hydrolysis to 3-methylphenol, which can be further metabolized by microorganisms. | A wider array of byproducts, including hydroxylated and oxidized intermediates, eventually leading to mineralization (CO2, H2O, inorganic ions).[2] |
| Controllability | More complex to control due to dependence on environmental factors (pH, temperature, nutrient availability) affecting microbial activity. | Highly controllable by adjusting experimental parameters like reactant concentrations, current intensity, and pH.[2] |
| Environmental Impact | Generally considered more environmentally friendly, with the potential for complete mineralization in situ. | Can involve the use of harsh chemicals and energy-intensive processes. Byproduct toxicity needs to be assessed. |
Microbial Degradation of this compound
While specific studies isolating and characterizing microorganisms that degrade this compound are limited, the biodegradation of carbamate insecticides is well-documented. The primary mechanism involves the enzymatic hydrolysis of the carbamate ester linkage by hydrolase enzymes produced by various soil bacteria and fungi.[3] This initial step detoxifies the compound by breaking it down into 3-methylphenol and N-methylcarbamic acid. The resulting 3-methylphenol can then be further metabolized by microorganisms through ring cleavage and subsequent entry into central metabolic pathways.
Experimental Protocol: Isolation of this compound-Degrading Microorganisms
This protocol is a general method for isolating microorganisms capable of degrading this compound from soil samples.
-
Enrichment Culture:
-
Collect soil samples from a site with a history of this compound application.
-
Prepare a mineral salt medium (MSM) with this compound (e.g., 50 mg/L) as the sole carbon and nitrogen source.
-
Inoculate 1 gram of soil into 100 mL of the MSM.
-
Incubate at 28-30°C on a rotary shaker at 150 rpm for 7-10 days.
-
Perform serial transfers (10% v/v) into fresh MSM with this compound every 7 days for several cycles to enrich for this compound-degrading microorganisms.
-
-
Isolation and Purification:
-
After enrichment, serially dilute the culture and plate onto MSM agar plates containing this compound.
-
Incubate the plates at 28-30°C until distinct colonies appear.
-
Isolate morphologically different colonies and streak them onto fresh MSM agar plates to obtain pure cultures.
-
-
Degradation Assay:
-
Inoculate the pure isolates into liquid MSM containing a known concentration of this compound.
-
Monitor the degradation of this compound over time using High-Performance Liquid Chromatography (HPLC).
-
Analyze the culture supernatant for the formation of degradation byproducts using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chemical Degradation of this compound
Chemical degradation offers a more controlled and often faster alternative to microbial methods. Advanced Oxidation Processes (AOPs), particularly the electro-Fenton process, have shown high efficiency in degrading this compound.
Electro-Fenton Oxidation
The electro-Fenton process generates highly reactive hydroxyl radicals (•OH) that non-selectively oxidize organic pollutants. This method has been demonstrated to effectively degrade and mineralize this compound. The degradation follows pseudo-first-order kinetics.
Quantitative Data from Electro-Fenton Degradation of this compound
| Parameter | Value | Conditions | Reference |
| Reaction Kinetics | Pseudo-first-order | Initial this compound conc.: 0.1 mM, pH 3 | |
| Absolute Rate Constant (k_abs) | 3.59 x 10⁹ L mol⁻¹ s⁻¹ | Reaction with hydroxyl radicals | |
| Degradation Time (100 mA) | ~60 minutes for near-total degradation | 0.1 mM this compound, pH 3 | |
| Degradation Time (500 mA) | ~25 minutes for near-total degradation | 0.1 mM this compound, pH 3 | |
| Degradation Time (800 mA) | ~15 minutes for near-total degradation | 0.1 mM this compound, pH 3 |
Experimental Protocol: Electro-Fenton Degradation of this compound
The following protocol is based on a study by Bakhti et al. (2022).
-
Experimental Setup:
-
An open electrochemical reactor (1.4 L capacity) with a volumetric carbon graphite granule cathode and two titanium anodes coated with ruthenium dioxide.
-
A DC power supply operating in galvanostatic mode.
-
A peristaltic pump for solution circulation.
-
-
Reaction Conditions:
-
Prepare a 0.1 mM solution of this compound in water.
-
Add Na₂SO₄ (0.05 M) as a supporting electrolyte.
-
Adjust the pH of the solution to 3.
-
Set the desired current intensity (e.g., 100, 500, or 800 mA).
-
Maintain the solution at room temperature.
-
-
Degradation Monitoring:
-
Take samples at regular intervals during the electrolysis.
-
Analyze the concentration of this compound using HPLC.
-
Monitor the mineralization of this compound by measuring the Total Organic Carbon (TOC).
-
Identify degradation byproducts using LC-MS.
-
Hydrolysis
This compound is susceptible to hydrolysis, especially under alkaline conditions. The rate of hydrolysis is pH-dependent.
| pH | Half-life | Medium | Reference |
| 9 | 2.8 hours | Freshwater | |
| 9 | 6 hours | Seawater | |
| < 6 | Stable | - |
Conclusion
Both microbial and chemical methods offer viable pathways for the degradation of this compound. Chemical methods, such as the electro-Fenton process, provide rapid and highly controllable degradation, making them suitable for treating concentrated waste streams. Microbial degradation, while generally slower, represents a more environmentally sustainable approach for in situ remediation of contaminated soils and water. The choice of degradation strategy will depend on the specific application, the concentration of the contaminant, and the desired treatment timeframe and environmental considerations. Further research is needed to isolate and characterize specific microbial strains with high this compound degradation efficacy to develop more robust and efficient bioremediation technologies.
References
Predictive Models for Metolcarb's Environmental Journey: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metolcarb, a carbamate insecticide, plays a significant role in agriculture. Understanding its environmental transport is crucial for assessing its ecological impact and ensuring responsible use. Predictive models are indispensable tools for simulating the fate and movement of pesticides like this compound in soil and water systems. This guide provides an objective comparison of commonly used predictive models, supported by available experimental data for this compound, to aid researchers in selecting the most appropriate tools for their environmental risk assessments.
Model Comparison Overview
Several mathematical models are available to predict the environmental transport of pesticides. These models vary in their complexity, data requirements, and the specific processes they simulate. The most prominent models include PRZM (Pesticide Root Zone Model), PELMO (Pesticide Leaching Model), GLEAMS (Groundwater Loading Effects of Agricultural Management Systems), and LEACHM (Leaching Estimation and Chemistry Model). While direct comparative validation studies for this compound are limited in the readily available scientific literature, comparisons using other pesticides, such as atrazine and terbuthylazine, offer valuable insights into their relative performance.
Table 1: Comparison of Key Features of Predictive Models for Pesticide Transport
| Feature | PRZM (Pesticide Root Zone Model) | PELMO (Pesticide Leaching Model) | GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) | LEACHM (Leaching Estimation and Chemistry Model) |
| Primary Focus | Leaching and runoff from the root zone. | Leaching through the soil profile. | Edge-of-field losses via runoff, erosion, and leaching. | Detailed soil chemical and physical processes. |
| Hydrology | Tipping bucket water balance. | Tipping bucket or capacity-based flow. | Daily water balance. | Mechanistic water flow based on Richards' equation. |
| Solute Transport | Convection-dispersion equation. | Convection-dispersion or chromatographic approach. | Convection-dispersion equation. | Convection-dispersion equation. |
| Degradation | First-order kinetics, can vary with depth and temperature. | First-order kinetics, influenced by temperature and moisture. | First-order kinetics. | First-order or more complex kinetics. |
| Data Intensity | Moderate. | Moderate. | High. | Very High. |
| Strengths | Widely used and accepted, good for initial screening. | Good for leaching assessments, used in EU registration. | Comprehensive field-scale model. | Detailed process description, good for research. |
| Limitations | Simplified hydrology, may not capture preferential flow well. | Can be sensitive to input parameters. | Complex and data-intensive. | Requires extensive and often difficult-to-obtain input data. |
A study comparing PRZM, GLEAMS, and LEACHM for atrazine and terbuthylazine found that PRZM and LEACHM generally performed better in predicting solute breakthrough in soil column experiments, while GLEAMS was computationally faster but at the cost of accuracy[1]. The choice of model often depends on the specific research question, data availability, and the required level of detail.
Experimental Data for this compound
Accurate model predictions rely on high-quality experimental data for key input parameters. The following table summarizes available data for this compound's environmental fate.
Table 2: Environmental Fate Properties of this compound
| Parameter | Value | Reference |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 200 cm³/g (estimated) | [2] |
| Soil Half-life (DT50) | 3.8 to 55 days (in six different soils) | [2] |
| Leaching Potential | Mobile | [3] |
A long-term lysimeter study on the related compound, S-metolachlor, provides further insights into the potential transport behavior of this compound. In that study, S-metolachlor and its metabolites were detected in the leachate, indicating a potential for groundwater contamination[4].
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable data for model validation. Below are synthesized methodologies for key experiments based on established guidelines.
Soil Adsorption/Desorption (Batch Equilibrium)
This experiment quantifies the partitioning of this compound between the soil and water phases, which is crucial for predicting its mobility. The protocol is based on the OECD Guideline 106 and OPPTS 835.1230.
Methodology:
-
Soil Preparation: Use at least three different soil types with varying organic carbon content, pH, and texture. Air-dry the soils and sieve them to <2 mm.
-
Test Substance: Prepare a stock solution of radiolabeled (e.g., ¹⁴C) this compound in a 0.01 M CaCl₂ solution.
-
Equilibration: Add a known mass of soil to centrifuge tubes. Add a specific volume of the this compound stock solution to achieve a defined soil-to-solution ratio (e.g., 1:5).
-
Adsorption Phase: Shake the tubes at a constant temperature (e.g., 20-25°C) in the dark for a predetermined equilibrium time (typically 24-48 hours), established in preliminary kinetics tests.
-
Separation: Centrifuge the tubes to separate the soil and solution.
-
Analysis: Analyze the concentration of this compound in the supernatant using liquid scintillation counting (LSC). The amount adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
Desorption Phase: After the adsorption phase, decant the supernatant and replace it with a fresh 0.01 M CaCl₂ solution. Shake for the same equilibrium time and analyze the supernatant to determine the amount of this compound desorbed.
-
Data Analysis: Calculate the soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
Soil Column Leaching
This experiment simulates the movement of this compound through a soil profile under controlled laboratory conditions, providing data on its leaching potential. The protocol is based on OECD Guideline 312 and OPPTS 835.1240.
Methodology:
-
Column Preparation: Pack glass or stainless steel columns with the selected soil to a uniform bulk density. The columns should be of sufficient length (e.g., 30 cm) to represent the root zone.
-
Saturation: Slowly saturate the soil columns from the bottom with a 0.01 M CaCl₂ solution to avoid air entrapment.
-
Application: Apply a known amount of radiolabeled this compound to the surface of the soil column.
-
Leaching: Apply a simulated rainfall (0.01 M CaCl₂ solution) to the top of the column at a constant flow rate for a specified period (e.g., 48 hours).
-
Leachate Collection: Collect the leachate from the bottom of the column in fractions at regular intervals.
-
Analysis: Analyze the concentration of this compound and its potential transformation products in each leachate fraction using LSC and/or chromatographic methods (e.g., HPLC).
-
Soil Analysis: At the end of the experiment, extrude the soil core from the column and section it into segments (e.g., every 5 cm). Analyze each segment for the remaining this compound and its transformation products.
-
Data Analysis: Construct a breakthrough curve by plotting the concentration of this compound in the leachate over time. Calculate the mass balance to account for the total applied radioactivity.
Soil Degradation Kinetics
This experiment determines the rate at which this compound breaks down in the soil, which is a critical factor influencing its persistence and potential for transport.
Methodology:
-
Soil Preparation: Use fresh, sieved (<2 mm) soil with a known moisture content.
-
Application: Treat a known mass of soil with a solution of this compound to achieve a desired concentration. Ensure homogenous mixing.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).
-
Sampling: At predetermined time intervals, collect replicate soil samples.
-
Extraction: Extract this compound and its degradation products from the soil samples using an appropriate solvent.
-
Analysis: Analyze the concentration of this compound in the extracts using a suitable analytical method, such as HPLC or GC-MS.
-
Data Analysis: Plot the concentration of this compound over time and determine the degradation rate constant (k) and the half-life (DT50) by fitting the data to a kinetic model (e.g., first-order kinetics).
Visualizing the Validation Workflow
Understanding the logical flow of a model validation study is crucial. The following diagrams, created using the DOT language, illustrate the key relationships and workflows.
Caption: Workflow for the validation of predictive environmental transport models.
Caption: Key environmental fate and transport pathways of this compound in soil.
References
Safety Operating Guide
Proper Disposal of Metolcarb: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Metolcarb, a carbamate insecticide. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as toxic if swallowed or in contact with skin, and it is toxic to aquatic life with long-lasting effects.
Immediate Safety and Handling
Before any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory | Use in a well-ventilated area or chemical fume hood |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. This typically involves incineration at a permitted hazardous waste incinerator.[1]
For small quantities of this compound waste generated in a laboratory setting, a chemical degradation procedure via alkaline hydrolysis can be employed to neutralize the active compound before collection by a licensed waste disposal service. Carbamate insecticides like this compound are susceptible to alkaline hydrolysis, which breaks down the toxic carbamate ester.[2][3]
Experimental Protocol: Alkaline Hydrolysis for Laboratory-Scale this compound Waste
This protocol is intended for the degradation of small quantities (milligrams to a few grams) of this compound waste.
Materials:
-
This compound waste (solid or in a solvent that is miscible with water and does not react with NaOH)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
pH indicator strips or a pH meter
-
Appropriate glass container for the reaction
-
Stir plate and stir bar
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable water-miscible solvent (e.g., acetone, ethanol). If it is already in a compatible organic solvent, proceed to the next step.
-
Hydrolysis:
-
Slowly add the this compound solution to a larger volume of 1 M sodium hydroxide solution while stirring. The final pH of the solution should be greater than 12.
-
Allow the reaction to proceed at room temperature for at least 3 hours to ensure complete hydrolysis. This compound has a reported half-life of 2.8 hours in freshwater at pH 9, and increasing the pH will accelerate this process.[4]
-
-
Neutralization:
-
Slowly and carefully add 1 M hydrochloric acid to the reaction mixture while continuously stirring to neutralize the excess sodium hydroxide.
-
Monitor the pH of the solution using pH strips or a pH meter. The target pH is between 6.0 and 8.0.
-
-
Collection and Disposal:
-
Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for aqueous waste.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.
-
Decontamination Procedures
All laboratory equipment and surfaces contaminated with this compound must be thoroughly decontaminated.
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable solvent (e.g., acetone, ethanol) to remove the bulk of the this compound. Collect this rinsate as hazardous waste.
-
Alkaline Wash: Wash the rinsed items with a laboratory detergent solution that has been made basic (pH > 10) with the addition of sodium hydroxide.
-
Final Rinse: Thoroughly rinse with deionized water.
Decontamination of Work Surfaces
-
Absorb Spills: For any spills, first absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Wipe Down: Wipe the contaminated surface with a cloth or paper towel soaked in a basic detergent solution.
-
Rinse: Wipe the surface with a clean, water-dampened cloth to remove any detergent residue.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.
Table 2: this compound Hazard and Disposal Data
| Parameter | Value | Citation(s) |
| Acute Oral Toxicity | Toxic if swallowed | [5] |
| Acute Dermal Toxicity | Toxic in contact with skin | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects | |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility | |
| Chemical Degradation | Susceptible to alkaline hydrolysis | |
| Hydrolysis Half-life | 2.8 hours in freshwater at pH 9 | |
| Hazardous Decomposition | Emits toxic fumes of nitrogen oxides when heated to decomposition |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling Metolcarb
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Metolcarb in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound.
This compound is a carbamate insecticide that functions as a cholinesterase inhibitor.[1][2] It is classified as toxic if swallowed and in contact with skin, and is also toxic to aquatic life with long-lasting effects.[3][4] Due to its hazardous nature, strict adherence to safety protocols is mandatory.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear reference for its physical and toxicological properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.21 g/mol | |
| Appearance | Colorless crystalline solid | |
| Melting Point | 76-77 °C (169-171 °F) | |
| Boiling Point | 241.6 °C at 760 mmHg | |
| Vapor Pressure | 1 x 10⁻⁵ mm Hg at 25 °C (77 °F) | |
| Water Solubility | Slightly soluble |
Table 2: Toxicological Data and Exposure Limits for this compound
| Parameter | Value | Species | Source |
| LD₅₀ (Oral) | 580 mg/kg | Rat (male) | |
| LD₅₀ (Dermal) | >2000 mg/kg | Rat | |
| Occupational Exposure Limits (OELs) | No established limits | N/A |
Note: No occupational exposure limits have been established for this compound by major regulatory agencies such as OSHA or NIOSH. This absence of established limits does not imply the substance is harmless; all necessary precautions should be taken to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the required equipment. While specific breakthrough times for this compound are not available, general recommendations for handling carbamate pesticides should be followed.
Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale and Source |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent contact with eyes, which can cause serious irritation. |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile or Neoprene gloves are recommended. Double gloving is advised. | To prevent skin contact, as this compound is toxic upon dermal absorption. Specific breakthrough time data for this compound is not available; therefore, gloves should be inspected before each use and changed frequently. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls. An apron may be necessary for splash hazards. | To protect skin from accidental contact and spills. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood. | To prevent inhalation, which can lead to systemic toxicity. |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe handling of this compound in a laboratory environment.
1. Preparation and Precautionary Measures
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Safety Data Sheet (SDS) Review: Before beginning any work, all personnel must review the this compound Safety Data Sheet.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for solid materials readily available.
-
PPE Donning: Put on all required PPE as outlined in Table 3 before entering the designated handling area.
2. Handling Procedures
-
Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
-
General Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
3. Spill and Emergency Procedures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating solution.
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert laboratory safety personnel.
-
Skin Contact: If skin contact occurs, immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
4. Disposal Plan
-
Waste Collection: All this compound waste, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of this compound waste through an approved hazardous waste disposal facility. Do not dispose of it down the drain or in the regular trash.
-
Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate cleaning procedure before reuse.
Visualizations
The following diagrams illustrate the safe handling workflow for this compound and its mechanism of action as a cholinesterase inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
